[1][2] Executive Summary 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral -amino alcohol intermediate.[1][2] It serves as the critical pharmacophore scaffold for Capasitinib (AZD5363) , a potent...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral
-amino alcohol intermediate.[1][2] It serves as the critical pharmacophore scaffold for Capasitinib (AZD5363) , a potent pan-AKT kinase inhibitor currently in advanced clinical trials for breast and prostate cancers.[1] Structurally, it functions as a "privileged scaffold" in medicinal chemistry, bridging the gap between simple amino acids and complex heterocyclic drugs.[1] Its structural rigidity, provided by the 4-chlorophenyl moiety, and the hydrogen-bonding capability of the amino-alcohol motif, make it essential for binding affinity in ATP-competitive pockets.[1]
This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol for the (S)-enantiomer, and analytical standards for quality assurance.[1]
Part 1: Structural Analysis & Physicochemical Properties[1]
Chemical Identity
The compound consists of a propyl backbone substituted at the 3-position with both a primary amine and a 4-chlorophenyl ring.[1][2][3][4] The hydrochloride salt form enhances stability and water solubility, making it the preferred form for solid-phase handling.[1]
C3 is the stereogenic center.[1][2][3] The (S)-enantiomer is bioactive.[1][2][5]
Appearance
White to off-white crystalline solid
Solubility
Soluble in water, methanol, DMSO; sparingly soluble in DCM.[1]
pKa (Calculated)
~14.8 (Alcohol), ~9.5 (Amine)
Stereochemical Significance
The biological activity of downstream APIs like Capasitinib is strictly dependent on the (S)-configuration.[1] The (S)-enantiomer orients the chlorophenyl group into the hydrophobic pocket of the AKT enzyme, while the hydroxyl group often engages in hydrogen bonding with the hinge region or solvent front.[1]
Part 2: Synthetic Routes & Process Chemistry[6]
The synthesis of the hydrochloride salt typically proceeds via the reduction of the corresponding
-amino acid.[1] The choice of reducing agent is critical to prevent racemization at the C3 position.[1]
Retrosynthetic Analysis
The most robust route disconnects the C1-C2 bond or reduces the C1 carboxylate.[1]
Route A (Preferred): Reduction of (S)-3-amino-3-(4-chlorophenyl)propanoic acid.[1]
Route B: Mannich reaction of 4-chloroacetophenone followed by enantioselective reduction (less atom-economical).[1]
Validated Experimental Protocol (Route A)
Objective: Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl from (S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
(2.5 eq) / I (1.0 eq) in THF (Tetrahydrofuran).[1]
Note: The NaBH
-I system generates borane in situ, which selectively reduces the carboxylic acid to the alcohol without affecting the aryl chloride or racemizing the amine.[1]
Step-by-Step Methodology:
Activation: Suspend (S)-3-amino-3-(4-chlorophenyl)propanoic acid in anhydrous THF under N
atmosphere at 0°C.
Borane Generation: Add NaBH
in one portion. Slowly dropwise add a solution of I in THF over 30 minutes. Caution: H gas evolution.[1]
Reflux: Heat the mixture to reflux (66°C) for 12–16 hours. Monitor by TLC or LC-MS until the acid is consumed.[1]
Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.
Workup: Evaporate solvent. Redissolve residue in 20% KOH and stir for 4 hours to break the amine-borane complex. Extract with Ethyl Acetate (3x).[1]
Salt Formation: Dry the organic layer (Na
SO), filter, and cool to 0°C. Slowly bubble dry HCl gas or add HCl in Dioxane (4M) until pH < 2.[1]
Isolation: The white precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.
Part 3: Analytical Characterization
To ensure the integrity of the compound for pharmaceutical use, the following spectral markers must be verified.
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5% for pharmaceutical grade.[1]
Part 4: Pharmaceutical Application (Capasitinib)[1]
The primary utility of this compound is as the "Warhead Linker" in the synthesis of Capasitinib (AZD5363) .[1]
Mechanism of Incorporation
The free base of the amino alcohol undergoes a nucleophilic substitution or amide coupling reaction (depending on the specific precursor of the pyrrolopyrimidine core) to form the final drug.[1] The 4-chlorophenyl group provides critical pi-stacking interactions within the ATP-binding pocket of the AKT kinase, inhibiting the PI3K/AKT signaling pathway which is often upregulated in tumors.[1]
References
Davies, B. R., et al. (2012).[1] "Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background."[1] Molecular Cancer Therapeutics.[1]
ChemicalBook. (2025).[1] "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Synthesis."
PubChem. (2025).[1] "Compound Summary: (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol."[1][2][6] National Library of Medicine.[1] [1]
Addie, M., et al. (2013).[1] "Discovery of AZD5363, a Potent and Selective Inhibitor of Akt Kinase."[1] Journal of Medicinal Chemistry. [1]
(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride CAS number
An In-Depth Technical Guide to (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride This guide provides a comprehensive technical overview of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS Number: 298862...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
This guide provides a comprehensive technical overview of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS Number: 2988625-14-3), a chiral amino alcohol derivative of significant interest to the pharmaceutical and fine chemical industries. Its defined stereochemistry and versatile functional groups make it a valuable building block for the synthesis of complex molecular targets. This document is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, analysis, and safe handling.
Physicochemical and Structural Properties
(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is the hydrochloride salt of its corresponding free base. The presence of a chiral center at the C3 position is critical to its utility in asymmetric synthesis. The 4-chlorophenyl group, amino group, and primary alcohol offer multiple points for chemical modification.
The hydrochloride salt form is often preferred in laboratory and industrial settings over the free base (CAS: 1213362-28-7) due to its enhanced stability and improved handling characteristics as a crystalline solid.
Synthesis and Manufacturing Insights
The synthesis of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride hinges on the stereoselective introduction of the amine group and subsequent reduction of a carboxylic acid or related functional group. A common and efficient strategy involves the reduction of the corresponding chiral amino acid, (R)-3-Amino-3-(4-chlorophenyl)propionic acid.
Synthetic Pathway Overview
The logical pathway involves the reduction of the carboxylic acid moiety of a chiral precursor. This approach preserves the critical stereochemistry at the C3 position. The choice of reducing agent is paramount; powerful agents like lithium aluminum hydride (LiAlH₄) are effective for the direct reduction of carboxylic acids. The final step involves treatment with hydrochloric acid to form the stable salt.
Caption: Synthesis of the target compound from its amino acid precursor.
Detailed Laboratory-Scale Synthesis Protocol
This protocol describes a representative method for the synthesis of the title compound.
Objective: To synthesize (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride via the reduction of (R)-3-Amino-3-(4-chlorophenyl)propionic acid.
Materials:
(R)-3-Amino-3-(4-chlorophenyl)propionic acid (CAS: 19947-39-8, adapted from racemic)[3]
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (concentrated or as a solution in an organic solvent)
Sodium sulfate (anhydrous)
Ethyl acetate
Deionized water
Procedure:
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF. The system must be maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Causality: LiAlH₄ is highly reactive with atmospheric moisture; an inert atmosphere is critical to prevent quenching of the reagent and ensure safety.
Addition of Precursor: Slowly add (R)-3-Amino-3-(4-chlorophenyl)propionic acid (1.0 eq.) portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath). Causality: The portion-wise addition at reduced temperature helps to control the exothermic reaction between the acidic proton of the carboxylic acid and the hydride reagent.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form, which can be easily filtered. Causality: This specific quenching procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.
Isolation of Free Base: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol free base.
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. To this solution, add a solution of HCl in ether or isopropanol dropwise with stirring until the solution becomes acidic.
Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final product.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a combination of analytical techniques is employed.
Table 2: Standard Analytical Methods
Technique
Purpose
Expected Observations
¹H NMR
Structural elucidation and confirmation
Aromatic protons in the 7.0-7.5 ppm range, a multiplet for the chiral proton (CH-N), and signals for the two methylene groups and the alcohol/amine protons.
Mass Spectrometry
Molecular weight confirmation
A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 186.07 (for ³⁵Cl).
Chiral HPLC
Enantiomeric purity determination
Separation of (R) and (S) enantiomers using a chiral stationary phase, allowing for the calculation of enantiomeric excess (% ee).
FTIR Spectroscopy
Functional group identification
Characteristic absorptions for O-H (alcohol), N-H (amine salt), C-H (aromatic and aliphatic), and C-Cl bonds.
Analytical Workflow
The following diagram illustrates a standard workflow for the quality control and release of a batch of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.
Caption: A typical quality control workflow for the title compound.
Applications in Research and Drug Development
The primary value of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride lies in its role as a chiral building block.[4] The specific (R)-configuration is often essential for achieving the desired biological activity in a target molecule, as enantiomers can have vastly different pharmacological and toxicological profiles.
Pharmaceutical Intermediates: This compound serves as a key fragment in the synthesis of active pharmaceutical ingredients (APIs). The amino and alcohol functionalities provide handles for coupling with other molecules to build more complex structures.
Agrochemical Development: Similar to its use in pharmaceuticals, this intermediate can be a starting point for novel pesticides and herbicides where specific stereochemistry is required for target interaction.[5]
Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis, facilitating the stereoselective synthesis of other chiral compounds.[4]
Safety, Handling, and Storage
Proper handling of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is essential for laboratory safety. The GHS classifications for the free base provide a strong indication of the necessary precautions.[6]
Table 3: GHS Hazard Information (based on free base and related compounds)
Hazard Class
Statement
Precautionary Codes
Acute Toxicity, Oral
H302: Harmful if swallowed
P264, P270, P301+P317, P330
Skin Irritation
H315: Causes skin irritation
P280, P302+P352, P332+P317, P362+P364
Eye Damage
H318: Causes serious eye damage
P280, P305+P354+P338, P317
Respiratory Irritation
H335: May cause respiratory irritation
P261, P271, P304+P340, P319
Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[7][8]
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[8][9]
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
Storage and Disposal
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] The compound should be stored under an inert atmosphere.[1]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride mechanism of action
This technical guide details the properties, mechanism, and synthetic utility of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical chiral intermediate in modern oncology. Subtitle: The Chiral Pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, mechanism, and synthetic utility of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical chiral intermediate in modern oncology.
Subtitle: The Chiral Pharmacophore of Capivasertib (Truqap)
Executive Summary
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 886061-26-3 for free base; 1590388-37-6 for HCl) is a high-value chiral amino-alcohol synthon. It serves as the defining pharmacophore anchor for Capivasertib (AZD5363) , a first-in-class pan-AKT kinase inhibitor approved by the FDA in 2023 (brand name Truqap) for hormone receptor-positive breast cancer.
Unlike generic reagents, this molecule dictates the stereochemistry and binding selectivity of the final drug. Its (S)-configuration is essential for fitting into the ATP-binding pocket of the AKT enzyme, making its enantioselective synthesis and purity critical for drug efficacy.
While the isolated hydrochloride salt is an intermediate, its "mechanism" is best understood by analyzing how this specific moiety functions within the active drug, Capivasertib. The (S)-3-amino-3-(4-chlorophenyl)propan-1-ol fragment acts as the selectivity filter for the kinase inhibitor.
Pharmacophore Binding Mode
Capivasertib binds to the ATP-binding site of AKT. The 3-amino-3-(4-chlorophenyl)propan-1-ol moiety contributes three critical interactions:
Hydrophobic Anchoring (The 4-Cl-Phenyl Group):
The (S)-configuration orients the 4-chlorophenyl ring into a specific hydrophobic pocket adjacent to the ATP site. This pocket is distinct in AKT isoforms compared to other AGC kinases (like PKA), providing the drug's high selectivity (IC
~3–8 nM). The chlorine atom often engages in halogen bonding or fills a lipophilic cavity, enhancing potency.
Hydrogen Bonding (The Hydroxyl Group):
The terminal hydroxyl group (-CH
OH) on the propyl chain is not merely a spacer; it acts as a hydrogen bond donor/acceptor with residues in the kinase hinge region or the solvent front, stabilizing the inhibitor-enzyme complex.
Chiral Orientation (The Benzylic Amine):
The amine nitrogen serves as the attachment point to the pyrrolopyrimidine core (via an amide bond). The rigidity of the benzylic carbon (C3) ensures the "left-hand" (S)-orientation is maintained. The (R)-enantiomer would sterically clash with the kinase walls, rendering the drug inactive.
Pathway Inhibition Diagram (AKT Signaling)
The following diagram illustrates the downstream effects when the Capivasertib (containing this scaffold) inhibits AKT.
Caption: Mechanism of AKT inhibition facilitated by the chiral scaffold, leading to reduced tumor proliferation.
Synthetic Pathways & Protocols
The synthesis of the hydrochloride salt requires high enantiomeric excess (>98% ee). Two primary routes are established: Biocatalytic Transamination (Green Chemistry) and Chemical Asymmetric Reduction.
Route A: Biocatalytic Transamination (Preferred)
This route uses an
-transaminase to convert a ketone precursor directly into the chiral amine.
Activation: In a round-bottom flask, dissolve the Core Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to activate the carboxylate.
Coupling: Add (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (1.1 eq) to the reaction mixture.
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS for the formation of the amide bond (Mass shift corresponding to Capivasertib).
Workup: Quench with water. Extract with EtOAc. Wash with brine and NaHCO
.
Purification: Purify via flash chromatography (DCM/MeOH gradient) to isolate the free base drug.
Synthesis Visualization
Caption: Synthetic flow from raw materials to the chiral intermediate and final drug assembly.
Safety & Handling
As a halogenated amine hydrochloride, this compound requires standard laboratory safety protocols.
GHS Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Hygroscopic. Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane).
References
FDA Drug Approval: FDA approves capivasertib with fulvestrant for breast cancer.[2][3] U.S. Food and Drug Administration.[2][3][4][5] (2023).[6][2][3][4][7] Link
Structural Biology: Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics. Link
Synthesis & Chemistry: Synthesis of Capivasertib (AZD5363).[4] International Journal for Multidisciplinary Research (IJFMR).[4] (2024).[8][4][7][9] Link
Compound Data: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.[10][1] PubChem Compound Summary. Link
Clinical Context: Turner, N. C., et al. (2023).[4][7] Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer.[2][4] New England Journal of Medicine (NEJM). Link
Technical Whitepaper: Biological Activity & Application of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
The following technical guide details the biological activity, pharmacological significance, and experimental handling of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride . Executive Summary 3-Amino-3-(4-chlorophenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, pharmacological significance, and experimental handling of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .
Executive Summary
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 2988625-14-3 for (R)-HCl; 886061-26-3 for (S)-base) is a high-value chiral amino alcohol intermediate. While structurally analogous to the GABA-B agonist Baclofen, its primary utility lies not as a standalone neurotransmitter modulator, but as the critical "warhead" pharmacophore in the synthesis of next-generation kinase inhibitors, most notably the AKT (Protein Kinase B) inhibitor Capivasertib (Truqap™).
This guide delineates the compound's intrinsic biological properties, its mechanistic role in kinase inhibition, and field-proven protocols for its synthesis and quality control.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound represents the reduced alcohol form of para-chlorophenyl-beta-alanine. Its structural rigidity and specific stereochemistry are essential for locking target molecules into their active conformation.
(S)-Enantiomer is the bioactive form for AKT inhibition.
Solubility
High in Water, DMSO, Methanol; Low in non-polar solvents.
pKa
~14.87 (Alcohol), ~9.5 (Amine)
Biological Activity & Mechanism of Action[2][3][7][8]
The Pharmacophore Role in AKT Inhibition
The biological significance of 3-Amino-3-(4-chlorophenyl)propan-1-ol is defined by its incorporation into Capivasertib . The compound serves as the chiral tether that positions the inhibitor within the ATP-binding pocket of the AKT enzyme.
The 4-Chlorophenyl Moiety: Occupies a specific hydrophobic pocket adjacent to the ATP binding site. The chlorine atom provides a lipophilic anchor (halogen bond potential) that increases potency compared to the unsubstituted phenyl analog.
The Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Glu/Asp) in the kinase hinge region or solvent front, stabilizing the inhibitor-enzyme complex.
Stereochemistry (S-Configuration): Critical for activity.[4] The (S)-isomer directs the phenyl group into the correct hydrophobic sub-pocket. The (R)-isomer creates steric clashes, drastically reducing binding affinity (IC₅₀ shifts from nanomolar to micromolar range).
Structural Relationship to Neurotransmitters
Although primarily a kinase inhibitor precursor, the compound is a structural analogue of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).
Differentiation: Baclofen is a gamma-amino acid; this compound is a gamma-amino alcohol (relative to the OH) with the amine and phenyl on the same carbon (beta-amino alcohol architecture).
Intrinsic Activity: As a free amine, it lacks the carboxylic acid required for potent GABA-B receptor activation. However, it retains blood-brain barrier (BBB) permeability characteristics, making it a viable scaffold for CNS-targeted drug design.
Metabolic Stability
The para-chloro substitution on the phenyl ring blocks metabolic hydroxylation at the most reactive site (para-position), significantly extending the half-life of drugs derived from this scaffold compared to their non-chlorinated counterparts.
Visualizing the Mechanism
The following diagram illustrates the synthesis logic and the pharmacophore's interaction within the AKT binding pocket.
Caption: Synthesis pathway and pharmacophoric interaction of the (S)-amine in AKT kinase inhibition.[2]
Experimental Protocols
Biocatalytic Synthesis (High Enantiopurity)
For research requiring >99% ee (enantiomeric excess), chemical resolution is inefficient. The following Transaminase protocol is the industry standard for generating the (S)-enantiomer.
Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.0) containing 1 mM PLP.
Reaction: Dissolve substrate (50 mM) in buffer with 5% DMSO. Add Isopropylamine.[2] Initiate by adding ATA-113 (5 g/L).
Incubation: Shake at 30°C, 150 rpm for 24 hours.
Workup: Acidify to pH 2.0 (HCl) to stop reaction. Extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12 (NaOH) and extract the (S)-Amine product into DCM.
Salt Formation: Treat DCM layer with 4M HCl in Dioxane to precipitate 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride as a white solid.
Quality Control: Chiral HPLC
Validating the stereochemistry is non-negotiable for biological assays.
Handling: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.
Toxicity: No specific LD50 established for the intermediate. Treat as a potent bioactive amine. Avoid inhalation of dust.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134693971, Capivasertib. Retrieved from [Link]
AstraZeneca. (2023). Truqap (capivasertib) Prescribing Information. Retrieved from [Link]
Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.[1][2] Retrieved from [Link]
InChI key for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Technical Monograph: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critica...
This technical guide provides a comprehensive analysis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical chiral building block in the synthesis of next-generation kinase inhibitors, specifically Capasitinib (AZD5363) . As a key intermediate for AKT (Protein Kinase B) inhibitors, the precise stereochemical configuration of this molecule is paramount for pharmaceutical efficacy. This document details its digital identification via InChI keys, validated synthesis protocols, and quality control parameters, serving as a reference for drug development professionals.
Chemical Identity & Digital Representation
The integrity of chemical databases relies on unique digital identifiers. For chiral salts like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, distinguishing between the free base, the salt form, and the enantiomer is critical to prevent fatal errors in drug design.
The InChI Standard
The InChI Key is a fixed-length (27-character) hashed version of the InChI string, designed for easy database searching.
Specific to the hydrochloride salt form. Used in formulation and inventory tracking.[2]
Free Base
JGNACDMQJLVKIU-VIFPVBQESA-N
Represents the active moiety. Used in pharmacophore modeling and docking studies.
Structural Logic & Stereochemistry
The molecule features a propyl chain with a primary hydroxyl group at C1 and an amino group at C3, which also bears a 4-chlorophenyl substituent.[1][2] The (S)-configuration at the benzylic position (C3) is the pharmacologically active stereocenter required for the binding affinity of downstream AKT inhibitors.
Figure 1: Structural decomposition of the target molecule highlighting functional pharmacophores.[2]
Synthesis & Manufacturing Protocols
High-purity synthesis of this intermediate requires strict enantiomeric control. While chemical reduction of amino acids is possible, biocatalytic transamination is the superior method for industrial scalability due to higher enantioselectivity (>99% ee) and milder conditions.
Biocatalytic Transaminase Route (Recommended)
This protocol utilizes an
-transaminase to convert a prochiral ketone into the chiral amine.
-Transaminase (e.g., from Vibrio fluvialis or Arthrobacter variants)
Amine Donor: Isopropylamine (IPA)
Cofactor: Pyridoxal-5'-phosphate (PLP)
Protocol Steps:
Preparation: Dissolve 1-(4-chlorophenyl)-3-hydroxypropan-1-one (100 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).
Reaction: Add Isopropylamine (1.0 M) as the amine donor. Initiate reaction by adding the transaminase enzyme preparation.[1]
Incubation: Stir at 30°C for 24 hours. The enzyme selectively aminates the ketone to the (S)-amine.
Workup: Basify the mixture to pH >11 using NaOH to deprotonate the amine. Extract with Ethyl Acetate (3x).
Salt Formation: Dry the organic layer over MgSO
. Add 4M HCl in dioxane dropwise to precipitate the (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride salt.
Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.
Synthesis Workflow Diagram
Figure 2: Biocatalytic synthesis pathway ensuring high enantiomeric excess.
Pharmaceutical Utility & Mechanism
This compound is not merely a research chemical; it is the primary chiral scaffold for Capasitinib (AZD5363) , a potent pan-AKT kinase inhibitor currently in clinical trials for breast and prostate cancers.
Mechanism of Action: The (S)-3-amino-3-(4-chlorophenyl) moiety mimics the adenosine triphosphate (ATP) binding pocket or the peptide substrate binding site of the AKT enzyme. The 4-chlorophenyl group occupies a hydrophobic pocket, while the amino and hydroxyl groups form crucial hydrogen bonds with the kinase hinge region.
Why (S)-Enantiomer? The (R)-enantiomer often fails to fit the ATP binding pocket due to steric clashes, rendering it inactive or potentially toxic. Therefore, the InChI Key verification of the (S)-isomer is a critical safety step.
Analytical Specifications
Researchers must verify the identity of the synthesized or purchased material against these standard metrics.
Property
Specification
Appearance
White to off-white crystalline solid
Molecular Weight
222.11 g/mol (HCl Salt) / 185.65 g/mol (Base)
Melting Point
53–56 °C (Base); >200 °C (HCl Salt, decomp.)
Chiral Purity (HPLC)
98% ee (Enantiomeric Excess)
Solubility
Soluble in Water, Methanol, DMSO
InChI Key (HCl)
ZBKLHKDMNIOCIO-FVGYRXGTSA-N
Safety Note: As a halogenated amine, this compound is an irritant. Handle with standard PPE (gloves, goggles) in a fume hood. Avoid inhalation of dust.
References
Sigma-Aldrich. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride Product Sheet. Retrieved from
PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Compound CID 25418153). National Library of Medicine. Retrieved from
ChemicalBook. CAS 886061-26-3 Technical Data.[1][2] Retrieved from
BenchChem. Technical Overview of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from
Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.
Physicochemical Profiling & Synthetic Utility of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
[1][2] Executive Summary 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral amino alcohol intermediate.[1][2][3] It serves as a critical scaffold in the synthesis of -amino acids (such as Baclofen...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral amino alcohol intermediate.[1][2][3] It serves as a critical scaffold in the synthesis of
-amino acids (such as Baclofen analogs) and selective serotonin/norepinephrine reuptake inhibitors (SNRIs).[1][2] Precise characterization of its molecular weight (MW) is not merely a calculation but a quality control necessity, as the stoichiometry of the hydrochloride salt directly impacts yield calculations in multi-step organic synthesis.[1][2]
This guide provides a definitive technical breakdown of its physicochemical properties, synthetic logic, and self-validating analytical protocols.[1][2]
Molecular Metrics & Stoichiometry
For researchers designing stoichiometric reagents, the distinction between the free base and the hydrochloride salt is critical.[1][2] The presence of the hydrochloride counter-ion increases the molecular weight by approximately 19.6%, a factor that must be accounted for to effectively target equivalents in subsequent coupling reactions.[1][2]
Salt forms often lack unique CAS IDs in public registries.[1][2]
Formula (Salt)
Represented as
MW (Free Base)
185.65 g/mol
Precursor form
MW (HCl Salt)
222.11 g/mol
Target form for calculation
Monoisotopic Mass
221.0374 Da
Critical for High-Res Mass Spectrometry (HRMS)
Chirality
(R) or (S)
Enantiopure forms are standard in drug discovery.[1][2]
Isotopic Distribution Logic
In Mass Spectrometry (MS), the chlorine atoms introduce a distinct isotopic pattern.
vs. : The molecule contains two chlorine sources (one on the phenyl ring, one as the counter-ion).[1][2]
Pattern Recognition: Expect a characteristic M, M+2, and M+4 cluster in mass spectra due to the natural abundance of
(approx. 24%).[1][2] This "fingerprint" validates the presence of the halogenated ring and the salt formation.[1][2]
Synthetic Architecture & Utility
This molecule is not a terminal drug but a "privileged scaffold"—a structure capable of binding to multiple receptor subtypes depending on its derivatization.[1][2] It is structurally homologous to the Baclofen (GABA-B agonist) and Dapoxetine (SSRI) families.[1][2]
Synthesis Pathway (Retrosynthetic Analysis)
The synthesis typically proceeds via the reduction of the corresponding
-amino acid or the reductive amination of a precursor ketone.[1][2] The preservation of stereochemistry at the benzylic position is the critical quality attribute (CQA).[1][2]
Figure 1: General synthetic flow from aldehyde precursors to the final hydrochloride salt.[1][2]
Drug Development Applications[1][2][4][5]
Chiral Resolution Agents: The amino-alcohol motif is frequently used to resolve racemic mixtures of chiral acids via diastereomeric salt formation.[1][2]
SNRI Analogs: The 3-phenyl-propylamine core is the pharmacophore for many reuptake inhibitors.[1][2] The 4-chloro substitution modulates lipophilicity (LogP) and metabolic stability (blocking para-hydroxylation by CYP450 enzymes).[1][2]
Analytical Characterization Protocols
As a Senior Scientist, I recommend a "Self-Validating" analytical approach. Relying solely on NMR is insufficient for salts because the HCl proton is often invisible or broad in exchangeable solvents (
Where is volume (mL), is normality, and is 222.11.[1][2]
Protocol: Chiral HPLC (Enantiomeric Excess)
To ensure the "S" or "R" designation is accurate:
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2]
Detection: UV at 220 nm (Absorption of the chlorophenyl ring).[1][2]
Acceptance Criteria:
.
Figure 2: Quality Control decision tree ensuring chemical and stereochemical integrity.
Handling & Stability
Hygroscopicity: Amine hydrochloride salts are often hygroscopic.[1][2] If the molecular weight measurement via titration yields a value > 222.11, the sample likely contains absorbed water.[1][2]
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine (if dissociated) is sensitive to oxidation; the HCl salt is relatively stable but should be protected from moisture to prevent caking.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link][1][2]
Google Patents.Method of preparing 3-chlorophenylpropanol derivatives (CN100591649C).
A Comprehensive Technical Guide to 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical information on commercial sourcing, quality control, synthesis, and safe handling of this compound.
Introduction: A Chiral Building Block of Pharmaceutical Significance
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a chlorine-substituted phenyl ring and a propanolamine backbone with a defined stereocenter, makes it a valuable precursor for the synthesis of complex molecular architectures with specific biological activities.
The primary and most notable application of the (S)-enantiomer of this compound is as a crucial intermediate in the synthesis of Capivasertib (AZD5363).[1][2][3] Capivasertib is a potent and selective inhibitor of the AKT kinase, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1][2] The precise stereochemistry of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is paramount, as it dictates the spatial orientation of the substituent that binds to the active site of the AKT enzyme, thereby influencing the efficacy and selectivity of the final drug molecule.
This guide will delve into the practical aspects of working with this important intermediate, from procurement to application, ensuring that researchers have the necessary information to confidently and effectively utilize it in their discovery and development programs.
Commercial Suppliers and Procurement Strategies
The reliable sourcing of high-quality starting materials is a cornerstone of successful research and development. For 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride and its related forms, several reputable suppliers cater to the research and bulk chemical markets.
Identifying Reputable Suppliers
A thorough market survey has identified several key commercial suppliers for 3-Amino-3-(4-chlorophenyl)propan-1-ol and its derivatives. It is crucial to distinguish between the free base and the hydrochloride salt, as well as the different stereoisomers (racemic, (S)-, and (R)- forms), as their applications and physical properties differ.
Table 1: Prominent Commercial Suppliers of 3-Amino-3-(4-chlorophenyl)propan-1-ol and its Hydrochloride Salt
Offers the (R)-enantiomer hydrochloride salt, which may be useful for comparative studies or as a starting material for other chiral molecules.[4]
ChemScene
3-Amino-3-(4-chlorophenyl)propan-1-ol
Free Base
98+%
68208-26-4
Provides the racemic free base, which may be a more cost-effective option if a chiral separation is planned in-house or if the racemic form is required.[5]
Home Sunshine Pharma
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Free Base
≥98.0%
886061-26-3
A supplier of the (S)-enantiomer free base, with some listings mentioning the hydrochloride as a synonym.[6]
BLD Pharm
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Free Base
Not specified
886061-26-3
Also offers the (S)-enantiomer of the free base.[7]
For drug development applications, stringent supplier qualification is mandatory. Researchers should always request and critically evaluate the Certificate of Analysis (CoA) for each batch.
Key Parameters to Scrutinize on a Certificate of Analysis:
Identity: Confirmation of the chemical structure by ¹H NMR and/or Mass Spectrometry.
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). For chiral compounds, chiral HPLC is necessary to determine enantiomeric excess (e.e.).
Enantiomeric Excess (e.e.): A critical parameter for chiral compounds. For applications like the synthesis of Capivasertib, a high e.e. (typically >99%) is required.
Residual Solvents: Assessed by Gas Chromatography (GC) to ensure that levels of residual solvents from the synthesis and purification processes are within acceptable limits.
Water Content: Determined by Karl Fischer titration.
Physical Appearance: Should be a consistent, well-defined solid.
The following diagram illustrates a typical workflow for supplier qualification and material acceptance.
Caption: Workflow for qualifying a new supplier.
Synthesis and Purification of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
A sound understanding of the synthesis of this intermediate is beneficial for troubleshooting and for developing in-house production capabilities if required. Several synthetic routes have been reported, with the choice often depending on the desired stereochemistry and scale of production.
Synthetic Routes
Two primary strategies are employed for the synthesis of 3-Amino-3-(4-chlorophenyl)propan-1-ol:
Chemical Synthesis: A common approach involves the reduction of a corresponding carbonyl or carboxyl group. For instance, (S)-3-amino-3-(4-chlorophenyl)-propionic acid can be catalytically reduced to the desired alcohol.[10] Another method starts from chloroacetonitrile and methanol, which, through a series of steps including the introduction of HCl gas, yields the final product.[10]
Biocatalytic Synthesis: For achieving high enantioselectivity, enzymatic methods are increasingly popular. One such method employs a transaminase to convert 1-(4-chlorophenyl)-3-hydroxyacetone into (S)-3-amino-3-(4-chlorophenyl)propan-1-ol with high stereopurity.[10] This approach is often favored for its green chemistry credentials and high efficiency.
The following diagram illustrates a generalized synthetic pathway.
Caption: Overview of synthetic approaches.
Conversion to the Hydrochloride Salt and Purification
The free base form of 3-Amino-3-(4-chlorophenyl)propan-1-ol is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is typically achieved by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, diethyl ether) with a solution of hydrogen chloride in the same or a compatible solvent.
Experimental Protocol: Conversion of the Free Base to the Hydrochloride Salt
Dissolution: Dissolve the purified 3-Amino-3-(4-chlorophenyl)propan-1-ol free base in a minimal amount of a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.
Acidification: While stirring, slowly add a stoichiometric amount of a solution of HCl in isopropanol or diethyl ether. The addition should be done at a controlled temperature, often at 0-5 °C, to promote crystallization.
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a defined period to ensure complete precipitation. The solid is then collected by filtration.
Washing and Drying: The collected solid should be washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities. The purified hydrochloride salt is then dried under vacuum to a constant weight.
Purification of the final product is critical. Recrystallization from a suitable solvent system is a common method to achieve high purity and the desired crystal form.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the identity, purity, and stereochemical integrity of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. A suite of analytical techniques should be employed for comprehensive characterization.
Table 2: Key Analytical Techniques for Quality Control
Technique
Purpose
Typical Observations and Acceptance Criteria
¹H NMR
Structural confirmation and identification of impurities.
The proton NMR spectrum should be consistent with the expected structure. Key signals to observe include the aromatic protons, the benzylic proton, and the methylene protons of the propanol chain. The integration of the signals should be consistent with the number of protons.
¹³C NMR
Further structural confirmation.
The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Determination of molecular weight and confirmation of elemental composition.
A high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the compound.
HPLC (Purity)
Quantification of purity and detection of related substance impurities.
A high-purity sample should show a single major peak with an area percentage of >98% (or as per specification).
Chiral HPLC
Determination of enantiomeric excess (e.e.).
For enantiopure material, the chromatogram should show a single peak for the desired enantiomer, with the other enantiomer below the limit of detection or quantification. The e.e. should be >99%.
Karl Fischer Titration
Quantification of water content.
The water content should be below a specified limit (e.g., <0.5%).
Elemental Analysis
Confirmation of elemental composition (C, H, N, Cl).
The experimentally determined percentages of each element should be within ±0.4% of the theoretical values.
Example Analytical Protocol: Purity Determination by HPLC
Objective: To determine the purity of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride by reverse-phase HPLC.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% trifluoroacetic acid or a buffer).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Typically in the range of 210-230 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a solution of the hydrochloride salt in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Procedure:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Inject a blank (mobile phase) to ensure a clean baseline.
Inject the prepared sample solution.
Run the gradient program to elute the main compound and any impurities.
Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.
Safe Handling, Storage, and Stability
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Safety Precautions
Researchers should always consult the Safety Data Sheet (SDS) before handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.[11][12][13]
General Safety Recommendations:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when dealing with the solid powder to avoid inhalation.
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Spills: In the event of a spill, contain the material and clean it up using appropriate absorbent materials.
Storage and Stability
Proper storage is crucial for maintaining the quality of the compound over time.
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is often recommended.
Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for salt formation).
Stability: The hydrochloride salt is generally more stable and less hygroscopic than the free base. However, it should still be protected from moisture and light.
Conclusion
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a fundamentally important chiral building block in modern pharmaceutical development, most notably for the synthesis of the AKT inhibitor Capivasertib. A thorough understanding of its commercial availability, synthesis, quality control, and safe handling is indispensable for researchers in this field. By implementing rigorous supplier qualification, robust analytical testing, and appropriate handling procedures, scientists can ensure the quality and reliability of this key intermediate, thereby facilitating the advancement of their drug discovery and development projects.
References
Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Available at: [Link]
Pharmaffiliates. (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Available at: [Link]
ChemBK. 3-Amino-3-(4-chlorophenyl)propan-1-ol. Available at: [Link]
Home Sunshine Pharma. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Available at: [Link]
PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Available at: [Link]
Zhang, T., et al. (2020). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(15), 8267–8285.
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.
Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT, in human breast cancer models. Molecular Cancer Therapeutics, 11(4), 843–854.
Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
ResearchGate. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Available at: [Link]
Google Patents. Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]
Google Patents. Method for producing and purifying 3-aminopropanol.
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]
Google Patents. Preparation method of 3-amino-1,2-propanediol.
WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. Available at: [Link]
Synthesis protocol for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Application Note: High-Fidelity Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of (S)-3-Amino-3-(4-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 886061-26-3 (free base)), a critical chiral building block in the synthesis of serotonin reuptake inhibitors (such as Dapoxetine analogs) and other CNS-active agents.[1][2]
While traditional methods utilize Lithium Aluminum Hydride (LAH), this protocol employs a modified borohydride reduction system (NaBH₄/H₂SO₄) .[2] This approach generates borane in situ, offering superior safety profiles, lower cost, and easier workup for kilogram-scale applications while maintaining optical purity (>99% ee).[2]
Retrosynthetic Analysis & Strategy
The target molecule is a
-amino alcohol.[1][2] The most direct and enantioselective route is the reduction of the corresponding -amino acid, (S)-3-amino-3-(4-chlorophenyl)propanoic acid .[1][2]
Strategic Rationale:
Chiral Integrity: Starting from the optically pure amino acid (readily available via enzymatic resolution or asymmetric synthesis) avoids difficult resolution steps later.[2]
Chemoselectivity: The NaBH₄/H₂SO₄ system selectively reduces the carboxylic acid to the alcohol without racemizing the labile
-chiral center (relative to the amine).
Figure 1: Retrosynthetic disconnection showing the direct reduction of the
-amino acid precursor.
Safety & Precautions (Critical)
Hydrogen Evolution: The reaction between NaBH₄ and H₂SO₄ generates massive volumes of Hydrogen gas (
).[2] Ventilation and inert atmosphere () are mandatory.[1][2]
Diborane Generation: The in situ generation of Borane (
) is toxic and highly flammable.[2] The system must be closed and vented through a scrubber.[2]
Exotherm: Acid addition must be strictly controlled to maintain temperature
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, reflux condenser, and nitrogen inlet. Connect the outlet to a scrubber.[2]
Suspension: Charge the flask with (S)-3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 equiv) and anhydrous THF (10 vol). Stir to create a uniform suspension.[2]
Hydride Addition: Add NaBH₄ (2.5 equiv) in portions to the suspension at room temperature. Note: The amino acid will form a sodium salt; mild hydrogen evolution may occur.
Acid Activation (Critical Step):
Cool the reaction mixture to 0–5°C using an ice/salt bath.
Dissolve H₂SO₄ (1.25 equiv) in a small amount of THF (optional) or add neat dropwise.[1][2]
Rate: Add acid slowly over 1–2 hours. Do not exceed 10°C.
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC or HPLC until the acid precursor is consumed (<0.5%).[2]
Stage 2: Workup & Isolation
Quenching: Cool the mixture to 0°C . Carefully add Methanol (Caution: Vigorous bubbling) to destroy excess borane/hydride.[1][2]
Basification: Add NaOH (3M aq) until pH > 12. This breaks the boron-amine complex.[1][2]
Reflux Hydrolysis: Heat the basified mixture at reflux for 2 hours to ensure complete decomplexation.
Figure 2: Logical process flow for the synthesis and isolation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete Boron-Amine decomplexation
Increase reflux time with NaOH during workup.
Racemization
Reaction temperature too high during acid addition
Ensure T < 10°C during H₂SO₄ addition.
Oiling during Salt Formation
Solvent too polar or wet
Dry organic phase thoroughly; use dry IPA/Ether; seed with pure crystal.[1][2]
Incomplete Reduction
Moisture in THF
Use freshly distilled or molecular-sieve dried THF.[1][2]
References
Dapoxetine Hydrochloride Synthesis Patent. CN103664660A.[2] (Describes the NaBH4/H2SO4 reduction of (S)-3-amino-3-phenylpropanoic acid). Link
Reduction of Amino Acids. Abiko, A., & Masamune, S. (1992).[2] Tetrahedron Letters, 33(38), 5517-5518.[1][2] (Methodology for amino acid reduction).[1][2][5][9][10]
ChemicalBook Entry. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 886061-26-3).[1][2][11][12][][14] Link
BenchChem Protocol. General protocol for amino alcohol synthesis via reduction.[2] Link[1][2]
Executive Summary: The
-Aryl-
-Amino Alcohol Scaffold[1]
In the landscape of modern medicinal chemistry, 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride represents a "privileged scaffold."[1] Structurally, it is a
-amino alcohol with a chiral center at the -position relative to the hydroxyl group.[1] This specific geometry—separating the amine and alcohol by three carbons—imparts unique reactivity distinct from the more common -amino alcohols (like ephedrine).[1]
This molecule is a critical intermediate in the synthesis of Capasitinib (a JAK inhibitor) and serves as a direct precursor to Baclofen analogs and various Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] Its utility lies in its bifunctionality: it possesses a nucleophilic primary amine and a primary alcohol, allowing for orthogonal protection and sequential functionalization.[1]
Key Applications
Kinase Inhibitor Synthesis: Serves as a chiral linker, attaching to heteroaromatic cores (e.g., pyrrolopyrimidines) via
Objective: To protect the amine functionality, allowing activation of the alcohol (e.g., tosylation) without self-polymerization.[1] This is the critical first step for synthesizing linear drug analogs.[1]
Rationale: The amine is more nucleophilic than the alcohol.[1] Using
in a biphasic system ensures exclusive -protection.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (SiO2, 5% MeOH/DCM).[1] The starting material (polar, baseline) should disappear.[1]
Workup: Acidify carefully with 1M KHSO4 to pH 3 (to neutralize excess base/alkoxide). Extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash organics with brine, dry over
, and concentrate. The resulting N-Boc-amino alcohol is usually pure enough for the next step (Yield >90%).[1]
Protocol B: Heterocyclic Cyclization to 1,3-Oxazines
Objective: To synthesize the dihydro-2H-1,3-oxazine core, a pharmacophore found in various bioactive alkaloids.[1]
Rationale: The 1,3-distance between the amine and hydroxyl groups is ideal for condensation with aldehydes.[1]
Methodology:
Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend the Amino Alcohol HCl (5 mmol) in Toluene (50 mL).
Crystallization: Concentrate the toluene. The oxazine derivative often crystallizes upon addition of cold hexanes.[1]
Protocol C: Synthesis of Capasitinib Intermediate (SNAr Coupling)
Objective: To couple the chiral amino alcohol to a heteroaromatic chloride (e.g., a chloropyrrolopyrimidine or similar scaffold).[1]
Rationale: This utilizes the nucleophilicity of the primary amine.[1] Since the starting material is an HCl salt, an organic base is required to generate the reactive species in situ.[1]
Methodology:
Dissolution: Dissolve the heteroaromatic chloride (1.0 equiv) and Amino Alcohol HCl (1.1 equiv) in anhydrous DMSO or NMP.
Quench: Pour the reaction mixture into ice water. The product usually precipitates as a solid due to the hydrophobic nature of the coupled aromatic system.[1]
Analytical Validation Standards
To ensure the integrity of the synthesized intermediates, the following analytical benchmarks should be met:
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link][1]
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride as an intermediate for capasitinib
Application Note: Precision Synthesis of Capivasertib (AZD5363) using (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride Executive Summary This technical guide details the application of (S)-3-Amino-3-(4-chloropheny...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Capivasertib (AZD5363) using (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
Executive Summary
This technical guide details the application of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 1590388-37-6) as the critical chiral building block in the synthesis of Capivasertib (AZD5363). Capivasertib is a potent, ATP-competitive inhibitor of all three isoforms of AKT (PKB), currently approved for the treatment of hormone receptor-positive, HER2-negative breast cancer.
Note on Nomenclature: While the request referenced "Capasitinib," the chemical structure of the specified intermediate matches the "right-hand" side of Capivasertib . This guide proceeds with the scientifically verified synthesis of Capivasertib.
Chemical Profile: The Intermediate
The efficacy of Capivasertib relies heavily on the (S)-configuration of this intermediate, which fits into the ATP-binding pocket of the AKT kinase.
Borane dimethyl sulfide complex (BMS) or Lithium Aluminum Hydride (LiAlH
)
Anhydrous Tetrahydrofuran (THF)
Methanol (for quenching)
HCl in Dioxane (4M)
Step-by-Step:
Setup: In a flame-dried 3-neck round bottom flask under Nitrogen atmosphere, suspend 10.0 g of (S)-3-Amino-3-(4-chlorophenyl)propionic acid in 100 mL anhydrous THF.
Addition: Cool to 0°C. Dropwise add Borane-DMS (2.5 equivalents) over 30 minutes. Caution: Gas evolution.
Reflux: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC or LC-MS until starting material is consumed.
Quenching: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Stir for 1 hour.
Concentration: Evaporate solvents under reduced pressure.
Salt Formation: Dissolve the oily residue in minimal Ethanol/Ethyl Acetate. Add 4M HCl in Dioxane (1.1 eq) at 0°C. Stir for 2 hours.
Isolation: Filter the white precipitate. Wash with cold Ethyl Acetate. Dry under vacuum at 40°C.
Target Yield: >85%[]
Check: Verify optical rotation matches literature values (approx
).
Protocol B: Coupling Reaction (Synthesis of Capivasertib)
Objective: Amide bond formation between the intermediate and the drug core.
Figure 2: Quality Control decision tree for enantiomeric purity.
Handling & Stability
Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a desiccator.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.[9]
Safety: The compound contains a chlorophenyl group and an amine; treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
References
Davies, B. R., et al. (2012). "Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background." Molecular Cancer Therapeutics.
Addie, M., et al. (2013). "Discovery of AZD5363, a Potent and Oral Inhibitor of AKT for the Treatment of Cancer." Journal of Medicinal Chemistry.
Patent WO2015181532A1. "Processes for the preparation of AZD5363 and novel intermediate used therein." AstraZeneca.[2][3][8]
PubChem Compound Summary. "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol."[2] National Center for Biotechnology Information.
Application Note & Protocols: A Framework for the In Vitro Characterization of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Abstract The identification and characterization of novel small molecules are foundational to drug discovery and chemical biology.[1][2] This guide provides a comprehensive framework for conducting a tiered series of cel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The identification and characterization of novel small molecules are foundational to drug discovery and chemical biology.[1][2] This guide provides a comprehensive framework for conducting a tiered series of cell-based assays to elucidate the biological activity of a novel compound, using 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride as an exemplar. Although primarily documented as a chemical intermediate in organic synthesis[3], its structural features suggest potential bioactivity that warrants systematic investigation. This document outlines detailed protocols for assessing cytotoxicity, determining the mechanism of cell death, analyzing effects on cell cycle progression, and investigating modulation of key signaling pathways. The methodologies are designed to build a robust, preliminary pharmacological profile of a test compound, guiding future research and development efforts.
Introduction: The Rationale for In Vitro Profiling
The journey of a novel chemical entity from synthesis to potential therapeutic application begins with a rigorous in vitro evaluation.[4] This initial phase is critical for establishing a foundational understanding of a compound's biological effects. By systematically assessing its impact on cultured cells, researchers can make informed decisions about which compounds to advance into more complex preclinical models.[5] This guide uses 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (herein referred to as "Compound-X" for illustrative purposes) to detail a logical, multi-phase experimental workflow.
Compound-X Profile:
Chemical Name: 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Known Roles: Primarily used as a building block in organic synthesis.[3][9] Its biological activity is not extensively characterized in public literature.
The workflow is structured to answer a cascade of fundamental questions:
Does it have a biological effect? (Phase I: Cytotoxicity Screening)
If so, how does it affect cells? (Phase II: Mechanism of Action)
Does it inhibit cell growth? (Phase III: Cell Cycle Analysis)
What molecular pathways might it target? (Phase IV: Signaling Pathway Analysis)
Essential First Steps: Compound Handling and Stock Preparation
Reproducibility begins with meticulous preparation.
Safety Precautions: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols.[10]
Storage: Store the compound tightly sealed in a dry, cool (2-8°C), and dark place.[7][11]
Dissolve the powder in 1.0 mL of sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
Vortex thoroughly until fully dissolved.
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Causality Note: DMSO is a standard solvent for dissolving hydrophobic small molecules for cell culture experiments. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Scientific Principle: The initial step is to determine if Compound-X exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of Compound-X (e.g., from 100 µM down to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[14][15]
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Example Dose-Response Data
Compound-X (µM)
Absorbance (570 nm)
% Viability (Normalized)
0 (Vehicle)
1.250
100%
1
1.188
95%
5
0.938
75%
10
0.625
50%
25
0.313
25%
50
0.125
10%
100
0.063
5%
From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which for this example is 10 µM.
Visualization: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Phase II: Mechanism of Action - Apoptosis vs. Necrosis
Scientific Principle: If Compound-X induces cell death, it is crucial to determine the mechanism. Apoptosis (programmed cell death) and necrosis are two distinct pathways. The Annexin V/Propidium Iodide (PI) assay distinguishes between these states.[16][17] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V.[16] In late apoptosis or necrosis, the cell membrane loses integrity, allowing the DNA-intercalating dye PI to enter and stain the nucleus.[16]
Protocol: Annexin V/PI Staining by Flow Cytometry
Cell Treatment: Seed cells in a 6-well plate and treat with Compound-X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cell pellet once with cold 1X PBS.
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[18]
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Data Presentation: Interpreting Flow Cytometry Quadrants
Quadrant
Annexin V Status
PI Status
Cell Population
Lower Left
Negative
Negative
Live cells
Lower Right
Positive
Negative
Early Apoptotic
Upper Right
Positive
Positive
Late Apoptotic
Upper Left
Negative
Positive
Necrotic/Dead
Visualization: Principle of Annexin V/PI Assay
Caption: Workflow for cell cycle analysis using propidium iodide.
Scientific Principle: After identifying a cellular phenotype (e.g., apoptosis), the next step is to investigate the underlying molecular pathways. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture like a cell lysate. [19][20]By using antibodies that recognize total and phosphorylated forms of key signaling proteins, one can infer the activation state of a pathway. [21][22]For example, if Compound-X induces apoptosis, one might investigate the activation of caspase proteins or the stress-activated p38 MAPK pathway.
Protocol: Western Blotting for Caspase-3 Cleavage
Protein Extraction: Treat cells with Compound-X (IC₅₀ concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
[19]2. Quantification: Determine protein concentration using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
[19]5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cleaved Caspase-3 overnight at 4°C with gentle shaking. [19][23]Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
This application note provides a structured, multi-tiered approach to the initial in vitro characterization of a novel small molecule, 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive biological profile of a compound of interest. The data gathered from these assays—IC₅₀ values, mode of cell death, effects on cell cycle, and modulation of signaling pathways—are essential for guiding the subsequent stages of drug discovery and development.
Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. (2016). National Institutes of Health (NIH). [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Institutes of Health (NIH). [Link]
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b]t[3][6][24]riazole-6(5H)-ones as Possible Anticancer Agents. (2022). MDPI. [Link]
Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010). IGBMC. [http://www.igbmc.fr/flow/uploaded/cell_cycle_staining_with_propidium_iodide_for_the_cytoplasmic_gfp_transfected_cells_using_paraformaldehyde_and_ethanol.pdf]([Link]_ transfected_cells_using_paraformaldehyde_and_ethanol.pdf)
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
Molecular insights into de novo small-molecule recognition by an intron RNA structure. (2020). PNAS. [Link]
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. [Link]
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. (n.d.). Hefei Home Sunshine Pharma. [Link]
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). MDPI. [Link]
Technical Application Note: Solubilization and Handling of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
[1] Executive Summary & Compound Profile This guide details the protocol for the solubilization, handling, and storage of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .[1] This compound is a critical chiral buildi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
This guide details the protocol for the solubilization, handling, and storage of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .[1] This compound is a critical chiral building block, often utilized in the synthesis of pharmaceutical agents such as Capasitinib and related serotonin-modulating therapies.[1]
Unlike its free base counterpart—which may present as a viscous oil or low-melting solid—the hydrochloride salt is typically a crystalline solid.[1] However, it exhibits significant hygroscopicity and pH-dependent solubility , requiring strict adherence to the protocols below to prevent experimental variability.[1]
Before preparing solutions, determine the required final concentration and the tolerance of your downstream application (e.g., cell culture vs. synthetic chemistry) to organic solvents.[1]
Thermal Assist: If dissolution is slow, warm the vial to 37°C in a water bath for 5 minutes. This compound is thermally stable up to >100°C for short periods.[1]
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Handling & Stability Logic
The "Oiling Out" Phenomenon
A common failure mode with amino-propanol derivatives is "oiling out."[1] This occurs when the pH of an aqueous solution rises above the pKa of the amine (typically ~9.0–9.5).[1] The salt converts to the neutral free base, which is lipophilic and separates as an oil droplet rather than a solid precipitate.[1]
Prevention: Always maintain buffers at pH < 7.[1]4. If using in cell culture media (pH 7.4), ensure the dilution factor is high enough (e.g., 1:1000) that the compound remains solubilized by the bulk media's capacity or carrier proteins.[1]
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and handling.
Figure 1: Decision tree for solubilization based on downstream application.
Troubleshooting & FAQ
Q: My solution turned cloudy upon adding NaOH.
Cause: You neutralized the HCl salt, generating the insoluble free base.
Fix: Acidify immediately with 1N HCl until clear, or extract the free base into an organic solvent (DCM/Ethyl Acetate) if that was the intent.[1]
or silica gel for 24 hours before weighing. Do not heat above 40°C while damp to avoid hydrolysis.[1]
Q: Can I use this in cell culture?
Yes. Dissolve in DMSO (1000x stock) or Water (100x stock).[1] The 4-chlorophenyl motif is biologically stable, but ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.[1]
References
ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Synthesis. Retrieved from [1]
PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from [1]
BLD Pharm. Safety Data Sheet: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.[1][6] Retrieved from [1]
Google Patents. Method of preparing R-(+)-3-chlorophenylpropanol (Related Intermediate).[1] CN100591649C.[1] Retrieved from
Application Notes and Protocols for the Derivatization of the Amino Group in 3-Amino-3-(4-chlorophenyl)propan-1-ol
Introduction: Strategic Modification of a Key Pharmacophore 3-Amino-3-(4-chlorophenyl)propan-1-ol is a valuable building block in medicinal chemistry and drug development, notably as a structural analog of baclofen, a mu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Modification of a Key Pharmacophore
3-Amino-3-(4-chlorophenyl)propan-1-ol is a valuable building block in medicinal chemistry and drug development, notably as a structural analog of baclofen, a muscle relaxant.[1] The primary amino group in this molecule is a critical handle for chemical modification, allowing for the synthesis of a diverse array of derivatives with potentially novel pharmacological activities.[2][3][4] Derivatization of this amino group can modulate key properties such as potency, selectivity, bioavailability, and metabolic stability. This document provides detailed application notes and protocols for three common and effective methods for derivatizing the primary amino group of 3-Amino-3-(4-chlorophenyl)propan-1-ol: N-acetylation, N-succinylation, and N-benzylation via reductive amination.
The choice of derivatization strategy is dictated by the desired physicochemical properties of the final compound. For instance, N-acetylation can neutralize the basicity of the amine and introduce a hydrogen bond donor/acceptor moiety.[5] N-succinylation introduces a carboxylic acid group, which can be used for further conjugation or to enhance aqueous solubility. Reductive amination allows for the introduction of a wide variety of alkyl or aryl groups, significantly expanding the accessible chemical space.[6][7]
I. N-Acetylation: A Fundamental Amide Formation
N-acetylation is a robust and widely used method for the protection of primary amines or for introducing an acetamide functional group.[5][8][9] The reaction involves the nucleophilic attack of the primary amine on an acetylating agent, such as acetyl chloride or acetic anhydride, to form a stable amide bond.[8][10]
Scientific Rationale
The lone pair of electrons on the nitrogen atom of the primary amine in 3-Amino-3-(4-chlorophenyl)propan-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetyl chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism, with the chloride ion acting as a good leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8] Acetic anhydride can also be used, often under slightly different conditions, and may be preferred in some cases to avoid the generation of corrosive HCl.[9][11]
Diagram: N-Acetylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol
Caption: Reaction scheme for the N-acetylation of the primary amine.
Experimental Protocol: N-Acetylation with Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol using acetyl chloride.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Molar Equivalents
3-Amino-3-(4-chlorophenyl)propan-1-ol
185.65
1.86 g (10 mmol)
1.0
Acetyl Chloride
78.50
0.86 mL (12 mmol)
1.2
Triethylamine
101.19
2.1 mL (15 mmol)
1.5
Dichloromethane (DCM)
-
50 mL
-
Saturated aq. NaHCO₃
-
20 mL
-
Brine
-
20 mL
-
Anhydrous Na₂SO₄
-
q.s.
-
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-Amino-3-(4-chlorophenyl)propan-1-ol (1.86 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).
Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.[8]
Addition of Acetylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.86 mL, 12 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes. The slow, cooled addition helps to control the exothermic reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(4-chlorophenyl)-3-hydroxypropyl)acetamide.
II. N-Succinylation: Introducing a Carboxylic Acid Moiety
N-succinylation involves the reaction of the primary amine with succinic anhydride to introduce a succinamic acid group. This derivatization is particularly useful for creating a handle for further conjugation or for increasing the hydrophilicity of the molecule.
Scientific Rationale
The reaction proceeds through a nucleophilic acyl substitution where the primary amine attacks one of the carbonyl carbons of the succinic anhydride ring, leading to ring-opening and the formation of an amide and a carboxylic acid.[12] This reaction is typically carried out under mild conditions and does not require a catalyst.[13]
Diagram: N-Succinylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol
Caption: Reaction pathway for the N-succinylation of the primary amine.
Experimental Protocol: N-Succinylation with Succinic Anhydride
This protocol outlines a general procedure for the N-succinylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Molar Equivalents
3-Amino-3-(4-chlorophenyl)propan-1-ol
185.65
1.86 g (10 mmol)
1.0
Succinic Anhydride
100.07
1.10 g (11 mmol)
1.1
Tetrahydrofuran (THF), anhydrous
-
50 mL
-
1 M HCl
-
q.s.
-
Ethyl Acetate
-
50 mL
-
Water
-
30 mL
-
Brine
-
30 mL
-
Anhydrous Na₂SO₄
-
q.s.
-
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Amino-3-(4-chlorophenyl)propan-1-ol (1.86 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
Reagent Addition: Add succinic anhydride (1.10 g, 11 mmol) to the solution in one portion.
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
Work-up: After completion, remove the THF under reduced pressure. To the residue, add 50 mL of ethyl acetate and 30 mL of water. Acidify the aqueous layer to pH 2-3 with 1 M HCl to protonate the carboxylic acid.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
Isolation and Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid, 4-((3-(4-chlorophenyl)-3-hydroxypropyl)amino)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
III. N-Benzylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds.[14][15] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[14][15] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[16][17][18]
Scientific Rationale
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The imine is then selectively reduced by sodium triacetoxyborohydride to yield the N-benzylated product. STAB is particularly effective because it is less reactive towards aldehydes and ketones than it is towards the protonated imine, allowing for a one-pot procedure.[19]
Diagram: N-Benzylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol
Caption: Workflow for the N-benzylation via reductive amination.
Experimental Protocol: Reductive Amination with Benzaldehyde and STAB
This protocol provides a general method for the N-benzylation of 3-Amino-3-(4-chlorophenyl)propan-1-ol.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Molar Equivalents
3-Amino-3-(4-chlorophenyl)propan-1-ol
185.65
1.86 g (10 mmol)
1.0
Benzaldehyde
106.12
1.1 mL (11 mmol)
1.1
Sodium Triacetoxyborohydride (STAB)
211.94
3.18 g (15 mmol)
1.5
1,2-Dichloroethane (DCE)
-
50 mL
-
Acetic Acid (optional)
60.05
0.1 mL
catalytic
Saturated aq. NaHCO₃
-
30 mL
-
Dichloromethane (DCM)
-
50 mL
-
Water
-
30 mL
-
Brine
-
30 mL
-
Anhydrous Na₂SO₄
-
q.s.
-
Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add 3-Amino-3-(4-chlorophenyl)propan-1-ol (1.86 g, 10 mmol), benzaldehyde (1.1 mL, 11 mmol), and 50 mL of 1,2-dichloroethane (DCE).
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, though it is often not necessary with aldehydes.[16]
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 10 minutes. The reaction is typically exothermic.
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
Work-up: Carefully quench the reaction by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).
Isolation and Purification: Combine the organic layers, wash with water (30 mL) and brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-benzyl-3-(4-chlorophenyl)-3-hydroxypropan-1-amine can be purified by column chromatography on silica gel.
IV. Analytical Characterization
The successful derivatization of 3-Amino-3-(4-chlorophenyl)propan-1-ol should be confirmed by appropriate analytical techniques.
Thin Layer Chromatography (TLC): A rapid and convenient method to monitor the progress of the reaction by comparing the Rf values of the starting material, product, and any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product, confirming the formation of the new amide or amine bond and the presence of the introduced functional group.
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) in the acylated and succinylated products.
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for the derivatization of the primary amino group of 3-Amino-3-(4-chlorophenyl)propan-1-ol. These derivatization strategies, including N-acetylation, N-succinylation, and N-benzylation, offer researchers and drug development professionals a versatile toolkit for modifying this key pharmacophore. The choice of a specific derivatization method will depend on the overarching goals of the research program, whether it be to modulate biological activity, improve physicochemical properties, or enable further chemical transformations. Careful execution of these protocols, coupled with rigorous analytical characterization, will facilitate the synthesis of novel derivatives for further investigation.
References
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. [Link]
acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]
the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
Acyl Chloride and Primary Amine Reactions. Reddit. [Link]
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]
Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. The University of Manchester. [Link]
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]
Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
N-(3-Chloro-4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]
How much heat is required to dehydrate maleic anhydride to succinic anhydride. procedure will also help? ResearchGate. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. [Link]
Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]
Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]
Application Note: Accelerating Lead Optimization via Late-Stage C-H Functionalization
Executive Summary In modern drug discovery, the "make-test-analyze" cycle is often bottlenecked by the synthetic burden of creating structural analogs. Traditional de novo synthesis requires rebuilding a complex molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, the "make-test-analyze" cycle is often bottlenecked by the synthetic burden of creating structural analogs. Traditional de novo synthesis requires rebuilding a complex molecule from scratch to introduce a single methyl or alkyl group.
This Application Note details a protocol for Late-Stage Functionalization (LSF) , specifically utilizing Photoredox-Catalyzed Minisci-Type Alkylation . This methodology allows for the direct installation of alkyl groups onto native heteroaromatic scaffolds (pyridines, quinolines, diazines) without pre-functionalization (e.g., halogenation). By coupling this chemistry with High-Throughput Experimentation (HTE) , medicinal chemists can rapidly screen dozens of analogs to optimize potency and metabolic stability (the "Magic Methyl" effect) in a fraction of the time required for traditional synthesis.
Scientific Foundation & Mechanism
The Challenge: Innate C-H Inertness
Drug molecules are rich in C(sp²)-H bonds, particularly within N-heterocycles. These bonds are thermodynamically stable and kinetically inert. Traditional cross-coupling (Suzuki-Miyaura) requires a pre-installed handle (bromide/iodide), which limits where diversity can be introduced.
The Solution: Radical Minisci Reaction
The Minisci reaction utilizes carbon-centered radicals to attack electron-deficient heteroarenes. While classical Minisci conditions utilized harsh oxidants (AgNO₃/persulfate) and high temperatures, modern photoredox catalysis enables this transformation under mild conditions using visible light.
Mechanistic Workflow:
Excitation: A photocatalyst (e.g., Ir(III)) absorbs blue light, entering a long-lived excited triplet state.
Radical Generation: The excited catalyst performs a Single Electron Transfer (SET) with a radical precursor (e.g., carboxylic acid, alkyl halide, or redox-active ester), generating a nucleophilic alkyl radical (
).
Addition: The alkyl radical attacks the protonated (activated) heterocycle at the most electron-deficient position.
Re-aromatization: An oxidant (or the photocatalyst turnover) restores aromaticity, yielding the alkylated product.
Mechanistic Pathway Diagram
Caption: Figure 1. Photoredox catalytic cycle for the Minisci-type alkylation of N-heterocycles.
Purpose: Rapidly identify optimal alkylation conditions or diversify a lead compound against a library of alkylators.
Reagents & Equipment:
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 M stock in DMSO).
Substrate: Drug scaffold (0.1 M stock in DMSO).
Alkylators: Library of carboxylic acids or alkyl halides (0.5 M stock).
Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) or select fluorinated peroxide.
Acid Additive: TFA (Trifluoroacetic acid) - Critical for activating the heterocycle.
Setup: 96-well glass-bottom reaction block (e.g., ChemGlass or equivalent), Blue LED array (450 nm, ~40-60W).
Step-by-Step Methodology:
Design (In Silico): Map the 96-well plate. Rows A-H = Different Alkylators; Columns 1-12 = Solvent/Catalyst variations.
Dispensing (Glovebox or Automated Liquid Handler):
Add Substrate (1.0 equiv, 5 µmol) to all wells.
Add Photocatalyst (1-2 mol%) to all wells.
Add Alkylator (3.0 equiv) to respective rows.
Add Oxidant (2.0 equiv) and TFA (1.0 equiv).
Dilute with DMSO/H₂O or MeCN to total volume 500 µL.
Inertion: Seal plate with a Teflon-lined mat. Purge with N₂ for 5 minutes (or assemble in glovebox). Note: Oxygen quenches the excited triplet state of Iridium catalysts.
Irradiation: Place block on the Blue LED reactor. Fan cool to maintain T < 35°C. Irradiate for 12–18 hours.
Analysis:
Remove seal. Add internal standard (e.g., caffeine).
Filter through a silica plug or filter plate to remove metal catalyst.
Analyze via UPLC-MS. Calculate conversion and yield vs. internal standard.
Protocol B: Macro-Scale Synthesis (Batch)
Purpose: Scale-up of the "hit" reaction from Protocol A to isolate material for biological testing.
Setup: Charge a 20 mL vial equipped with a stir bar.
Reagents:
Substrate (0.5 mmol, 1.0 equiv).
Alkyl Carboxylic Acid (1.5 mmol, 3.0 equiv).
Catalyst (10 mg, ~2 mol%).
(NH₄)₂S₂O₈ (1.5 mmol, 3.0 equiv).
Solvent: DMSO:H₂O (4:1, 5 mL).
TFA (0.5 mmol, 1.0 equiv).
Degassing: Sparge the solution with Argon for 15 minutes. Crucial Step: Incomplete degassing is the #1 cause of failure.
Reaction: Seal vial. Irradiate with Blue LEDs (high intensity) with vigorous stirring for 16 hours.
Workup:
Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (to neutralize TFA) and brine.
Dry organic layer (Na₂SO₄), concentrate.
Purify via Flash Chromatography (CombiFlash).
Data Analysis & Optimization
Comparison: LSF vs. De Novo Synthesis
The following table illustrates the efficiency gain when applying LSF to a hypothetical lead compound (e.g., a Quinoline-based kinase inhibitor).
As a Senior Scientist, I have observed common pitfalls in adopting these protocols. Adhering to the following causal factors ensures reproducibility:
The "Acid Effect":
Observation: Reaction fails on electron-rich heterocycles (e.g., methoxy-pyridines).
Causality: Minisci radicals are nucleophilic. They require an electron-deficient target.
Solution: The addition of TFA (Trifluoroacetic acid) protonates the nitrogen, lowering the LUMO of the heterocycle and accelerating radical addition by orders of magnitude. Do not omit the acid.
Causality: Light penetration depth decreases drastically as volume/concentration increases. The reaction is photon-limited.
Solution: For larger scales (>5 mmol), use Flow Chemistry (tubular reactors) rather than larger batch flasks to maximize surface-area-to-volume ratio.
The "Innocent" Solvent:
Observation: Low yields in pure DMSO.
Solution: A biphasic mixture or addition of water (DMSO:H₂O) often improves solubility of the persulfate oxidant and stabilizes charged intermediates.
References
Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions.[1]Angewandte Chemie International Edition .
[Link]
(Authoritative review on the mechanism and scope of Minisci reactions)
Leitch, J. A., et al. (2017). Late-Stage C–H Functionalization of Drug Molecules.[2][3][4]Chemical Society Reviews .
[Link]
(Comprehensive guide to LSF strategies in pharmaceutical contexts)
Gui, J., et al. (2015). Practical Olefin Hydroamination with Nitroarenes.Science (Baran Lab).
[Link]
(Foundational work on radical cross-coupling protocols)
Shaw, M. H., et al. (2016). Photoredox Catalysis in Organic Chemistry.[5][6]Journal of Organic Chemistry (MacMillan Lab).
[Link]
(Definitive protocols for photoredox catalysis setups)
Krska, S. W., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry.[2][3][7][8][9][10]ACS Symposium Series .
[Link]
(Industrial perspective on HTE workflows from Merck/Pfizer)
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Derivatives
Welcome to the Technical Support Center for the optimization of reaction conditions in the synthesis of chemical derivatives. This guide is designed for researchers, scientists, and drug development professionals to navi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the optimization of reaction conditions in the synthesis of chemical derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthetic chemistry. Here, you will find practical, field-proven insights presented in a question-and-answer format to directly address the challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only troubleshoot problematic reactions but also to proactively design robust and efficient synthetic routes.
Section 1: Troubleshooting Guide - When Reactions Go Wrong
This section addresses specific issues that can arise during a chemical synthesis. Each problem is followed by a systematic approach to identify the root cause and implement a solution.
Question: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What should I investigate?
Answer:
Low conversion or yield is a common challenge in chemical synthesis, and it can stem from a variety of factors. A systematic evaluation of your experimental setup and reaction parameters is crucial for diagnosis.[1][2]
Initial Checks (The "Before You Begin" Audit):
Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can inhibit the reaction or lead to the formation of byproducts.[1] Always ensure the purity of your inputs, using techniques like NMR or chromatography for verification. Some reagents may require fresh purification before use.[1]
Glassware and Atmosphere: Ensure all glassware is scrupulously clean and dry.[1] For air- or moisture-sensitive reactions, verify the integrity of your inert atmosphere (e.g., nitrogen or argon).
Stoichiometry and Concentration: Double-check all your calculations for reagent stoichiometry.[1] The concentration of reactants can also significantly impact reaction rates; ensure it is appropriate for the specific transformation.[]
Troubleshooting the Reaction Parameters:
Temperature: Is the reaction temperature optimal? Many reactions have a narrow optimal temperature range. A temperature that is too low can result in a sluggish reaction, while a temperature that is too high can lead to decomposition of reactants or products.[4] According to chemical kinetics, reaction rates are highly dependent on temperature.[4]
Actionable Advice: If no reaction is observed, consider incrementally increasing the temperature.[1] Conversely, if byproduct formation is an issue, lowering the temperature might improve selectivity.[4]
Solvent Effects: The choice of solvent is critical. It must dissolve the reactants to allow for effective interaction but should not react with them.[5][6] The polarity and boiling point of the solvent can influence reaction kinetics and equilibrium.
Actionable Advice: If solubility is an issue, consider a different solvent or a co-solvent system. A "solvent map" can be a useful tool for systematically exploring different solvent spaces.[7]
Catalyst Activity: If you are using a catalyst, its activity is paramount.
Catalyst Poisoning: Impurities in the reaction mixture can bind to the catalyst's active sites, rendering it inactive.[8][9] Common poisons include sulfur compounds, carbon monoxide, and halides.[9]
Deactivation: Catalysts can also deactivate over time due to thermal stress or mechanical attrition.[10][11]
Actionable Advice: Ensure the purity of your reactants and solvents to avoid poisoning. If deactivation is suspected, consider using a fresh batch of catalyst or increasing the catalyst loading.[12]
Mixing and Mass Transfer: Is the reaction mixture being stirred efficiently?[1] In heterogeneous reactions (e.g., solid-liquid), inefficient stirring can limit the contact between reactants, thereby slowing down the reaction rate.
Question: I am observing the formation of multiple byproducts, which complicates purification and lowers the yield of my desired derivative. How can I improve the selectivity of my reaction?
Answer:
Poor selectivity is a frequent hurdle in the synthesis of complex molecules. It arises when reactants can undergo multiple reaction pathways, leading to a mixture of products.[13][14] Enhancing selectivity requires fine-tuning the reaction conditions to favor the formation of the desired product.
Strategies to Enhance Selectivity:
Temperature Control: Temperature is a powerful tool for controlling selectivity.[4] Different reaction pathways often have different activation energies. By carefully controlling the temperature, you can favor the pathway with the lower activation energy, leading to the desired product. For exothermic reactions, where heat is released, lowering the temperature can shift the equilibrium towards the products, potentially increasing selectivity.[15]
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and any associated ligands is critical for directing the reaction pathway. Chiral ligands, for instance, are instrumental in enantioselective synthesis.[16]
Actionable Advice: Screen a variety of catalysts and ligands. Small changes in the steric or electronic properties of the catalyst can have a profound impact on the selectivity of the reaction.
Rate of Addition: The rate at which reagents are added can influence selectivity, especially in reactions where a highly reactive intermediate is formed.[1] Slow, dropwise addition can maintain a low concentration of the reactive species, minimizing side reactions.
Solvent Polarity: The polarity of the solvent can stabilize or destabilize transition states, thereby influencing the relative rates of competing reaction pathways. Experimenting with solvents of varying polarities can sometimes lead to a dramatic improvement in selectivity.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about reaction optimization.
Question: What is "Design of Experiments" (DoE), and how can it help me optimize my reaction conditions?
Answer:
Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing reaction conditions.[17][18] Unlike the traditional "one-variable-at-a-time" (OVAT) approach, DoE allows you to vary multiple factors simultaneously, such as temperature, concentration, and catalyst loading.[17][19]
The Core Principles of DoE:
Simultaneous Variation: By changing multiple parameters at once, DoE allows you to explore a much larger experimental space with fewer experiments.[17]
Interaction Effects: DoE can reveal interactions between variables that are missed by the OVAT method.[19] For example, the optimal temperature might depend on the specific solvent being used.
Statistical Modeling: The results from a DoE study are used to build a statistical model that describes the relationship between the reaction parameters and the outcome (e.g., yield or purity). This model can then be used to predict the optimal conditions.
Advantages of Using DoE:
Increased Efficiency: DoE significantly reduces the number of experiments required to find the optimal conditions, saving time and resources.[18][19]
Improved Process Understanding: The statistical models generated from DoE provide a deeper understanding of how different factors influence the reaction.[17]
Enhanced Robustness: DoE can help identify reaction conditions that are less sensitive to small variations, leading to more robust and reproducible processes.
A Simplified DoE Workflow:
Define Objective: Clearly state the goal of the optimization (e.g., maximize yield, minimize impurities).
Identify Factors and Ranges: Determine the reaction parameters (factors) to be investigated and define their upper and lower limits.[19]
Choose a Design: Select an appropriate experimental design (e.g., full factorial, fractional factorial).
Run Experiments: Execute the experiments as dictated by the chosen design.
Analyze Results: Use statistical software to analyze the data and build a predictive model.
Identify Optimal Conditions: Use the model to determine the optimal reaction conditions.
dot
graph TD;
A[Define Objective: Maximize Yield] --> B[Identify Factors & Ranges e.g., Temp (20-60°C), Time (2-8h), Catalyst Loading (1-5 mol%)]
B --> C{Choose Experimental Design e.g., Full Factorial}
C --> D[Run Experiments (Systematic combinations of factors)]
D --> E[Analyze Data & Build Model (Statistical Software)]
E --> F[Predict Optimal Conditions & Verify Experimentally]
subgraph Legend
direction LR
Start[Start] -.-> End(End);
end
end
A simplified Design of Experiments (DoE) workflow.
Question: How do I choose the right solvent for my reaction?
Answer:
Solvent selection is a critical decision in reaction optimization that can profoundly influence reaction rate, yield, and selectivity. A suitable solvent should possess the following characteristics:
Solubility: It must effectively dissolve the reactants to facilitate their interaction.
Inertness: The solvent should not react with the starting materials, reagents, products, or catalyst under the reaction conditions.
Appropriate Physical Properties: The boiling point of the solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure. Its viscosity can affect mixing and heat transfer.
Work-up Compatibility: The solvent should be easily separable from the product after the reaction is complete, typically through distillation or extraction.
A Systematic Approach to Solvent Selection:
Consult the Literature: Review published procedures for similar reactions to identify commonly used solvents.
Consider Reactant Properties: Analyze the polarity and functional groups of your reactants to predict their solubility in different solvents. "Like dissolves like" is a useful guiding principle.
Utilize Solvent Selection Guides: Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[20] These guides can help you choose greener and safer alternatives.
Experimental Screening: If a clear choice is not apparent, a small-scale experimental screen of several promising solvents can be highly informative.
Can participate in hydrogen bonding, potentially solvating and deactivating nucleophiles.
Aprotic Polar
Acetone, Acetonitrile, DMF, DMSO
A wide range of organic reactions, particularly those involving polar aprotic conditions.
Can be difficult to remove completely due to high boiling points.
Aprotic Nonpolar
Hexane, Toluene, Dichloromethane
Reactions with nonpolar reactants, extractions.
Often have lower boiling points; some are associated with environmental and health concerns.
Question: My reaction is highly exothermic. What are the best practices for managing the reaction temperature and preventing a thermal runaway?
Answer:
Exothermic reactions release heat, and if this heat is not effectively managed, it can lead to a rapid increase in temperature, known as a thermal runaway.[4] This can result in vigorous boiling, pressure buildup, and even an explosion.[21][22]
Best Practices for Managing Exothermic Reactions:
Cooling Baths: For small-scale reactions, immersing the reaction flask in a cooling bath (e.g., ice-water for 0°C, dry ice-acetone for -78°C) is a common and effective method for dissipating heat.[4]
Slow Reagent Addition: Adding one of the reagents slowly and in a controlled manner allows the cooling system to keep pace with the heat generation.[23] A dropping funnel is a standard piece of equipment for this purpose.
Dilution: Running the reaction at a lower concentration (i.e., in more solvent) increases the thermal mass of the system, which can help to absorb the heat generated.
Jacketed Reactors: For larger-scale reactions, jacketed reactors that circulate a cooling fluid are essential for precise temperature control.[4]
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer or thermocouple. Do not rely solely on the temperature of the cooling bath.
}
Decision tree for managing exothermic reactions.
Section 3: Experimental Protocols
Protocol: A General Procedure for Aqueous Work-up
The "work-up" refers to the series of steps taken to isolate and purify the product after the reaction is complete.[24] An aqueous work-up is a common procedure used to separate the desired organic product from water-soluble impurities.[25]
Materials:
Separatory funnel
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Quenching the Reaction (if necessary): Carefully add a quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture to stop the reaction and neutralize any reactive reagents.
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.
Dilution with Organic Solvent: Add an appropriate organic solvent to dissolve the desired product.[25]
Aqueous Wash: Add an aqueous solution to the separatory funnel to wash the organic layer.[25] Common washes include:
Saturated Sodium Bicarbonate: To neutralize and remove any acidic byproducts.
Dilute Acid (e.g., 1M HCl): To neutralize and remove any basic byproducts.
Brine (Saturated NaCl solution): To reduce the solubility of the organic product in the aqueous layer and help break up emulsions.[26]
Separation of Layers: Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower (denser) layer.
Repeat Washes: Repeat the washing process as necessary.
Drying the Organic Layer: Transfer the organic layer to a clean flask and add a drying agent to remove any residual water.[25]
Filtration: Filter the solution to remove the drying agent.
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.
Further Purification: The crude product may require further purification by techniques such as column chromatography, crystallization, or distillation.[27][28]
References
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). ACS Publications.
How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
Optimizing Chemical Reactions. (2024). ACS Publications.
Overcoming Chemistry Challenges: Common Problems And Solutions. Spires.
Optimization of reaction conditions. ResearchGate.
Optimization of reaction parameters for the synthesis of silver nanoparticles using ascorbic acid and trisodium citrate. (2020). Publiscience.
Approach to Synthesis Problems. Organic Chemistry: How to....
Reaction optimization using DoE. (2008). GalChimia.
Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide. Benchchem.
How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield. Kintek Solution.
Machine learning-guided strategies for reaction conditions design and optimization. Journal of Cheminformatics.
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
If optimizing for general parameters in chemistry is useful, why is it hardly done? (2024). OpenReview.
A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016). YouTube.
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min. Organic Syntheses Procedure.
Design of Experiments (DoE) Studies. Mettler Toledo.
(PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate.
Catalyst Deactivation, Poisoning and Regeneration. MDPI.
Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison.
(PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate.
Design of experiments: An efficient approach to process optimisation. (2025). Arrhenius.
First time synthesis, first time work-up and purification. (2021). Reddit.
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI.
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Angstrom Sciences.
Solvent and Reagent Selection Guide. Green Chemistry Initiative.
What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. (2025). YouTube.
How Do Exothermic Reactions Respond To Temperature?. (2025). YouTube.
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications.
How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations. National Center for Biotechnology Information.
Green Solvent Selection Guide for Biobased Organic Acid Recovery. ACS Publications.
Technical Support Center: Purification of 3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
[1] Case ID: PUR-3A4CP-HCl Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary This guide addresses the purification of crude 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PUR-3A4CP-HCl
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
This guide addresses the purification of crude 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 1590388-37-6 / Free Base CAS: 886061-26-3).[1][2] This compound is a critical gamma-amino alcohol intermediate, structurally related to serotonin reuptake inhibitors (SSRIs) like Dapoxetine and Fluoxetine.[1]
The crude product often suffers from persistent impurities: unreacted 3-amino-3-(4-chlorophenyl)propanoic acid (or ester), boron residues (from borohydride reduction), and inorganic salts.[1] The protocols below prioritize Chemo-Selectivity and Solubility Differentials to isolate the target pharmaceutical-grade salt.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My product is a sticky, off-white gum instead of a crystalline solid. What is interfering with crystallization?Diagnosis: This "gumming" effect is typically caused by Boron-Amine complexes or retained organic solvents (DMF/THF).[1] If you used NaBH₄/KBH₄ for reduction, boron species can chelate the amino alcohol, preventing lattice formation.[1]
The Fix:
Methanolic Workup: Boron complexes are best broken by repeated evaporation with Methanol (formation of volatile trimethyl borate).[1]
pH Swing: You must perform a rigorous Acid-Base extraction.[1] The gum is likely the salt form trapping impurities.[1] Convert to the free base (pH > 12), extract into Ethyl Acetate, wash with brine, and then re-form the salt.
Q2: The melting point is broad (50-55°C) and lower than the expected range. Is this the wrong enantiomer?Diagnosis: While enantiomeric impurity is possible, a depressed melting point in this range usually indicates unreacted starting material (specifically the ketone or ester precursor) or residual water .[1] The free base melts around 56-59°C, but the HCl salt should be significantly higher.[1] If your solid melts <60°C, you likely have the Free Base or a heavily solvated salt, not the dry HCl salt.[1]
The Fix:
Verification: Run a TLC (Mobile Phase: DCM/MeOH/NH₃ 90:10:1). If a high-Rf spot exists, it is the unreacted ketone/ester.[1]
Remedy: Recrystallize using Isopropanol (IPA) .[1] The starting materials are highly soluble in cold IPA, whereas the pure amino alcohol HCl salt will crystallize out upon cooling.[1]
Q3: The final product has a persistent yellow tint. How do I remove this?Diagnosis: Yellowing indicates oxidative oligomers (from the aniline-like substructure) or trace chlorobenzaldehyde condensation byproducts.[1]
The Fix:
Activated Carbon: During the hot filtration step of recrystallization, add 5% w/w Activated Carbon (e.g., Norit SX Ultra).[1] Stir for 15 minutes at reflux before filtering. Note: Do not use carbon with cold solutions; it requires thermal energy to maximize adsorption of colored organics.
Part 2: Core Purification Protocol
Phase A: The "Chemical Wash" (Acid-Base Extraction)
Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x volume).[1]
Mechanism:[1][3][4] The amino alcohol is protonated (water-soluble).[1] Neutral organic impurities partition into EtOAc.[1] Discard the organic layer.
Basification: Cool aqueous layer to 0-5°C. Slowly add 20% NaOH until pH > 12.
Observation: The solution will become cloudy as the free base precipitates/oils out.[1]
Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) or EtOAc (3 x volume).
Drying: Combine organic layers, dry over anhydrous
, and filter.
Salt Formation: Cool the filtrate to 0°C. Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise until pH ~2.[1] The crude HCl salt will precipitate.[1]
Phase B: The "Polisher" (Recrystallization)
Objective: Remove stereoisomers and trace boron salts.
Parameter
Specification
Primary Solvent
Isopropanol (IPA) (High solubility hot, low cold)
Anti-Solvent
Diisopropyl Ether (DIPE) or Ethyl Acetate
Temperature
Dissolve at reflux (80°C); Crystallize at -5°C
Protocol:
Place crude HCl salt in a flask.
Add Isopropanol (5 mL per gram of solid).
Heat to reflux.[1] If not fully dissolved, add more IPA in 1 mL increments.[1]
Optional: If colored, add Activated Carbon and hot filter.[1]
Remove from heat.[1] Add DIPE (dropwise) until a faint turbidity persists.
Long-term storage and stability of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Reference ID: TECH-GUIDE-DAP-INT-001 Executive Summary & Compound Profile Welcome to the technical support hub for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride . This compound is a critical chiral building block,...
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: TECH-GUIDE-DAP-INT-001
Executive Summary & Compound Profile
Welcome to the technical support hub for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride . This compound is a critical chiral building block, most notably serving as the immediate precursor to Dapoxetine (a selective serotonin reuptake inhibitor).
Due to its nature as a chiral
-amino alcohol hydrochloride , it presents a unique triad of stability challenges: hygroscopicity , enantiomeric integrity , and cyclization potential . This guide replaces generic advice with mechanism-based protocols to ensure your material remains reactor-ready.
Varies by vendor (Refer to COA; often listed as Dapoxetine Intermediate 1 HCl)
Molecular Formula
CHClNO HCl
Molecular Weight
222.11 g/mol (Salt)
Critical Storage Protocols (The "Golden Standard")
Core Directive: This material is hygroscopic . The hydrochloride salt lattice will collapse upon moisture absorption, leading to hydrolysis risks and handling difficulties.
Storage Specifications Table
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use < 3 months)
Low temperature kinetically inhibits oxidation of the benzylic amine and prevents "clumping" caused by trace moisture migration.[1]
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents oxidative degradation.[1] Argon is preferred as it is heavier than air, blanketing the crystals effectively.
Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the powder.[1]
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for storage conditions based on experimental timeline.
Stability Mechanics & Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Primary Threat: Moisture-Induced Deliquescence
As an amine hydrochloride, the salt is prone to pulling water from the atmosphere.
The Mechanism: Water molecules disrupt the crystal lattice. Once dissolved in absorbed water (deliquescence), the local pH can shift, and the mobility of the molecule increases.
The Consequence: This facilitates intramolecular cyclization . The free hydroxyl group (-OH) can attack the amine-bearing carbon (or vice versa depending on activation), potentially forming oxazine derivatives, although the HCl salt strongly inhibits this by protonating the nucleophilic amine.[1]
Secondary Threat: Oxidation
The benzylic position (carbon attached to the phenyl ring and amine) is susceptible to oxidative cleavage or N-oxidation, particularly if the material is exposed to UV light or stored in solution.
Visual Workflow: Degradation Cascade
Figure 2: The pathway from stable crystal to degraded byproduct.[1]
Troubleshooting & FAQs
Q1: The powder has turned into a sticky, yellow gum. Is it recoverable?
Diagnosis: This is classic deliquescence (moisture absorption) followed by potential partial oxidation (yellowing).[1]
Recovery Protocol:
Dissolve the gum in a minimum amount of dry ethanol or isopropanol.[1]
Add a non-polar anti-solvent (like diethyl ether or hexane) to induce reprecipitation.[1]
If it remains oily, you may need to perform an azeotropic drying cycle using toluene to remove the water, then re-acidify with HCl in dioxane if the salt stoichiometry was compromised.
Note: If the yellow color persists after recrystallization, check purity by HPLC. If purity is <95%, discard.[1]
Q2: Can I store this compound in solution (e.g., DMSO or Water)?
Verdict:NO.
Reasoning: In aqueous solution, the equilibrium between the protonated salt and the free base can allow slow degradation. In DMSO, benzylic amines can undergo oxidation over time. Always store as a solid . Prepare solutions immediately before use.
Q3: I am seeing an extra peak in my Chiral HPLC. Did it racemize?
Analysis: Spontaneous racemization of the solid HCl salt is thermodynamically unlikely under standard storage.
Likely Cause:
Cyclization impurity: A structural isomer (oxazine) often elutes close to the parent peak.[1]
Solvent artifact: If you used an aldehyde-containing solvent (like unpurified chloroform) for NMR/HPLC, you might have formed an imine in situ.[1]
Action: Re-run QC using a fresh, high-grade alcohol (MeOH/EtOH) as the solvent.
Q4: How do I weigh it accurately without it absorbing water?
Practical: Allow the storage vial to warm to room temperature before opening (prevents condensation). Use a "weighing boat" technique: Tare the boat, add approximate amount rapidly, close stock vial immediately. Record exact weight. Do not return unused powder to the stock vial.
Quality Control (QC) Re-Validation
Before committing this intermediate to a high-value synthesis (like Dapoxetine production), validate its integrity.[1]
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline powder.[1][3] (Yellowing indicates oxidation).[1]
Identity
1H-NMR (DMSO-d6)
Confirm integration of aromatic protons (4H) and propyl backbone. Check for water peak shift.
Purity
HPLC (C18 Column)
> 98.0% Area.[1] Mobile Phase: ACN/Water + 0.1% TFA (Acidic buffer prevents tailing of amines).[1]
Figure 3: Step-by-step Quality Control validation flow.
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link][1]
Tianming Pharmaceutical. (2024).[1] Dapoxetine Hydrochloride: A Comprehensive Guide. Retrieved from [Link]
ScienceMadness. (2007).[1] Drying the water out of hygroscopic amine salts (Azeotropic Drying Techniques). Retrieved from [Link]
Scaling up the synthesis of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Executive Summary This guide addresses the scale-up challenges for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical intermediate in the synthesis of SSRIs like Dapoxetine. The primary synthetic route invo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the scale-up challenges for 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride , a critical intermediate in the synthesis of SSRIs like Dapoxetine.
The primary synthetic route involves the reduction of 3-amino-3-(4-chlorophenyl)propanoic acid (or its ester). While chemically straightforward, this reaction is notorious on scale for two reasons:
Stable Borane-Amine Complexes: The product often "disappears" during workup because the boron species forms a covalent bond with the amine, requiring a harsh hydrolysis step to release the product.
Exotherm Management: The generation of hydrogen gas during hydride additions requires precise dosing control.
Module 1: The Optimized Protocol (Scale-Up Ready)
Route: Reduction of 3-amino-3-(4-chlorophenyl)propanoic acid using NaBH₄/H₂SO₄ (In-situ Borane generation).
Why this route? It avoids the handling of pyrophoric LAH and expensive Borane-DMS reagents while maintaining high enantiomeric integrity (if starting from chiral material).
Step-by-Step Methodology
Step
Operation
Critical Parameter
Technical Rationale
1
Charge
Suspend Amino Acid (1.0 eq) in THF (10 vol). Cool to 0°C.
Inert Atmosphere: Essential to prevent moisture reacting with borohydride.
2
Activator
Add NaBH₄ (2.5 eq) in portions.
Ventilation: Ensure H₂ venting path is clear.
3
Initiation
Add H₂SO₄ (1.25 eq) dropwise over 2-3 hours.
Temp < 10°C: Controls the release of diborane (B₂H₆) in situ.
4
Reaction
Warm to 25°C, then reflux (65°C) for 6-12 hours.
Conversion: Reflux is often needed to drive the reduction of the carboxylate fully.
5
Quench
Cool to 0°C. Add Methanol slowly.
Exotherm: Destroys excess hydride.
6
Hydrolysis
CRITICAL: Add 6M HCl and reflux for 2 hours.
Break N-B Bond: See "Expert Insight" below.
7
Isolation
Basify with NaOH to pH > 12. Extract with DCM or Toluene.
Solubility: The free base is an oil/solid soluble in organics.
8
Salt Formation
Add HCl (gas or ether solution) to the organic layer.
Crystallization: Controlled precipitation of the HCl salt.
Expert Insight: The "Missing Yield" Phenomenon
Why did my yield drop to 20% on scale?
During reduction, borane acts as a Lewis acid and coordinates with the amine nitrogen (Lewis base), forming a stable N-B bond . If you perform a standard water quench, this complex remains intact and is water-soluble or stays in the aqueous waste.
The Fix: You must perform an acidic reflux (Step 6) or an oxidative workup (using H₂O₂/NaOH) to cleave this bond and release the free amine.
Module 2: Process Visualization
The following diagram outlines the critical decision points and chemical logic flow for the synthesis and troubleshooting.
Caption: Workflow highlighting the mandatory hydrolysis step to break the Borane-Amine complex.
Module 3: Troubleshooting & FAQs
Category 1: Reaction Safety & Stoichiometry
Q: Can I use LAH (Lithium Aluminum Hydride) instead of Borane?A: Yes, but with caveats. LAH is cheaper but far more dangerous on a kilogram scale due to pyrophoricity.
Risk: The aluminum salts formed during the quench often form a "gelatinous muck" that traps the product, making filtration impossible.
Solution: If using LAH, use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce granular, filterable salts.
Q: I see a massive exotherm when adding H₂SO₄. How do I control this?A: The reaction
Metric: Limit addition rate so the internal temperature does not exceed 10°C. Ensure your scrubber system can handle the H₂ flux.
Category 2: Isolation & Purity
Q: The product is an oil that won't crystallize. How do I get the solid HCl salt?A: The free base is often an oil. The HCl salt requires specific solvent systems.
Troubleshoot:
Dissolve the crude oil in dry Isopropanol (IPA) (5 vol).
Cool to 0-5°C.
Slowly add Trimethylsilyl chloride (TMSCl) or HCl in Dioxane . (TMSCl reacts with trace water/alcohol to generate HCl in situ, often yielding better crystals).
Add an anti-solvent like MTBE or Heptane dropwise until turbidity persists.
Q: My purity is low. I see a "des-chloro" impurity (mass M-34).A: This is a hydrogenolysis byproduct where the chlorine atom is removed from the phenyl ring.
Cause: This typically happens if you used catalytic hydrogenation (Pd/C) or if the reaction temperature was too high with a strong hydride.
Fix: Avoid Pd/C. With Borane/NaBH₄, this is rare unless the temperature exceeds 80°C. Keep reflux mild (65°C).
Category 3: Analytical
Q: My HPLC shows two peaks, but I started with pure enantiomer. Did I racemize?A: Not necessarily.
Possibility 1: You are seeing the Borane-Amine complex and the Free Amine as separate peaks if the hydrolysis wasn't complete.
Possibility 2: Racemization. This can occur if the starting amino acid was subjected to strong base or excessive heat before reduction. Borane reduction itself preserves stereochemistry well.
Module 4: Data Reference Table
Parameter
Specification/Range
Notes
Molecular Weight
222.11 g/mol (HCl Salt)
Free base: 185.65 g/mol
Melting Point
165 - 168°C (HCl Salt)
Sharp melt indicates high purity.
Solubility (Salt)
Water, Methanol, Ethanol
Insoluble in Toluene, Hexanes.
Solubility (Base)
DCM, Toluene, Ethyl Acetate
Use these for extraction.
Storage
Hygroscopic
Store under Nitrogen/Desiccant.
References
Dapoxetine Intermediate Synthesis : Tianming Pharmaceutical. "Dapoxetine Hydrochloride: A Comprehensive Guide." Accessed February 3, 2026.
Borane Reduction Mechanism : Organic Syntheses. "Borane Reductions (using BH3.THF or BH3.Me2S)." Accessed February 3, 2026.
Scale-Up of Amino Acid Reduction : ResearchGate. "A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids." (Discusses the stability of the N-B complex).
Process Safety : Google Patents. "Process for preparing dapoxetine (WO2008035358A2)." (Details on workup and crystallization).
Inconsistent results in assays with 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Troubleshooting Guide for Assay Inconsistencies Status: Active Compound ID: 3-Amino-3-(4-chlorophenyl)propan-1-ol HCl (CAS: 886061-26-3 for (S)-isomer; generic/racemic CAS varies) Chemical Class: -Amino Alcohol / Chiral...
Inconsistent results with 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride typically stem from three "invisible" variables: uncontrolled chirality , pH-induced assay shock , and primary amine interference .[1] As this compound is a structural analog to GABA-ergic agents (resembling a reduced Baclofen precursor), its biological activity is highly stereoselective, and its hydrochloride salt form introduces significant acidity into unbuffered systems.[1]
This guide isolates these variables to restore reproducibility to your workflows.
Module 1: The Chirality Trap (Stereochemical Inconsistency)
The Issue:
You observe significant potency shifts (e.g., IC50 jumping from nanomolar to micromolar) between different batches or suppliers.
The Mechanism:
This molecule has a chiral center at the C3 position. Biological systems (receptors, enzymes) usually recognize only one enantiomer (typically the R- or S- form exclusively).[1]
Commercial Trap: Many suppliers sell the racemic mixture (50:50 R/S) simply labeled as "3-Amino-3-(4-chlorophenyl)propan-1-ol" without explicitly stating "racemic."[1]
Consequence: If you switch from an enantiopure source (100% active) to a racemic source (50% active + 50% inactive/inhibitory), your effective concentration is halved, or worse, the inactive enantiomer acts as a competitive antagonist.
Diagnostic Protocol:
Check the Certificate of Analysis (CoA): Look for "Optical Rotation" (
) or "Chiral HPLC Purity."[1] If these are missing, you likely have a racemate.[1]
The Issue:
Cell viability drops immediately upon compound addition, or enzymatic rates plummet non-specifically. "White precipitate" forms in the media.
The Mechanism:
You are handling the Hydrochloride (HCl) salt .[6][7]
Acidity: When dissolved in water or low-capacity buffers (like unbuffered saline), the HCl moiety dissociates, releasing protons (
).[1] A 10 mM solution can drop the pH of unbuffered media to ~3-4.[1]
Precipitation:
Scenario A (Acidic): The pH drop denatures proteins in the assay (false positive toxicity).
Scenario B (Basic): If you neutralize too aggressively (pH > 9), the free base form of the amine forms. The free base is significantly less soluble in water than the salt, leading to precipitation (loss of effective concentration).
Visualizing the pH Trap:
Figure 1: The mechanism of pH-induced assay failure when handling amine hydrochloride salts.
The Issue:
High background fluorescence or inconsistent labeling efficiency.
The Mechanism:
The molecule contains a primary amine .[8]
Aldehyde Reactivity: If your assay uses aldehyde-based fixatives (Formalin/Paraformaldehyde) or reagents (Glutaraldehyde), the primary amine will react to form Schiff bases.[1] This cross-linking can mask epitopes or quench fluorescence.[1]
Fluorescence Quenching: Primary amines can quench certain fluorophores (e.g., FITC/fluorescein derivatives) if present at high concentrations in the assay buffer.
Standardized Protocols
Protocol A: Preparation of pH-Neutral Stock Solution
Use this method to prevent "pH Shock" in cell-based assays.[1]
Low: Good for working solution; watch for precipitation at >10mM.[1]
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific inconsistency.
Figure 2: Step-by-step diagnostic flow for isolating the source of experimental error.
FAQ: Frequently Asked Questions
Q: Can I autoclave the stock solution?A: No. While the HCl salt is thermally stable to a degree, amino alcohols can degrade or cyclize under high heat and pressure. Use sterile filtration (0.22 µm PVDF membrane) for aqueous working solutions.[1]
Q: I ordered the same CAS number twice, but the biological activity is different. Why?A: You likely ordered a generic CAS that refers to the structure without stereochemistry defined. Check the specific product label. If it does not say "(R)-" or "(S)-", it is almost certainly racemic.[1] The ratio of enantiomers in racemic mixtures can vary slightly between synthetic batches, causing variation.
Q: Why does the compound precipitate when I add it to my cell culture media?A: This is likely "Salting Out" or "Free Base Precipitation." If your media is basic (pH > 8), the amine deprotonates to the free base, which is hydrophobic. Alternatively, high salt concentrations in the media can reduce the solubility of the drug. Solution: Pre-dilute in DMSO and ensure rapid mixing upon addition to media to prevent local high-concentration hotspots.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.[1] Retrieved from [Link][1]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (General reference on HCl salt solubility/pH dynamics).
A Senior Application Scientist's Guide to the Structural Validation of 3-Amino-3-(4-chlorophenyl)propan-1-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous va...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous validation of its chemical structure. This is particularly true for scaffolds like 3-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol whose derivatives are valuable intermediates in organic and pharmaceutical synthesis.[1][2] The precise arrangement of atoms, including the absolute stereochemistry at the C3 position, is paramount as it directly influences the molecule's interaction with biological targets.[3]
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical framework for integrating data to build an irrefutable structural proof.
Part 1: The Foundational Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity, the chemical environment of nuclei, and stereochemical relationships. For a molecule like 3-Amino-3-(4-chlorophenyl)propan-1-ol, ¹H and ¹³C NMR are the first and most informative analyses to be performed.
The rationale for starting with NMR is its ability to provide a comprehensive, non-destructive overview of the entire molecule. While other techniques confirm identity or mass, NMR constructs the atomic puzzle from the ground up.
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Sample Preparation (The Causality of Purity):
Ensure the sample is free from residual solvents or impurities from synthesis, as these will appear in the spectrum and complicate interpretation. A purity of >95% is recommended.[1]
Weigh approximately 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual peak should not overlap with key analyte signals. For amino alcohols, MeOD can be an excellent choice as it allows for the exchange of labile -OH and -NH₂ protons, simplifying the spectrum by removing their signals and associated couplings.[4]
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
Instrument Setup & Acquisition:
The spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[5]
Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize are the spectral width, acquisition time, and relaxation delay.
Following the ¹H spectrum, acquire a ¹³C{¹H} proton-decoupled spectrum. This provides a single peak for each unique carbon atom, simplifying the view of the carbon backbone.[6]
Data Processing & Referencing:
Process the raw data (Free Induction Decay - FID) using appropriate Fourier transformation and phase correction.
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]
Data Presentation: Expected NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, 3-Amino-3-(4-chlorophenyl)propan-1-ol. Actual values for derivatives will vary based on substitution.
Atom/Group
¹H Chemical Shift (δ, ppm)
¹H Multiplicity
¹³C Chemical Shift (δ, ppm)
H-3 (CH-N)
~4.2 - 4.4
Triplet (t) or Doublet of Doublets (dd)
~55 - 60
H-2 (CH₂)
~1.9 - 2.2
Multiplet (m)
~38 - 42
H-1 (CH₂-O)
~3.6 - 3.8
Triplet (t)
~60 - 64
Aromatic (C₆H₄)
~7.2 - 7.4
Two Doublets (d)
~128 - 142
NH₂
Variable (Broad singlet)
Broad Singlet (br s)
N/A
OH
Variable (Broad singlet)
Broad Singlet (br s)
N/A
Note: This data is predictive, based on analogous structures.[4] Multiplicity and exact shifts depend on solvent and neighboring groups.
Trustworthiness: Self-Validation with 2D NMR
To move from a proposed structure to a confirmed one, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). A cross-peak between the signals for H-3 and H-2, and between H-2 and H-1, would definitively prove the propan-1-ol chain connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, confirming the attachment of the chlorophenyl ring to C-3 and the overall molecular assembly.
Visualization: NMR Workflow
Caption: Workflow for structural validation using NMR spectroscopy.
Part 2: The Identity Check - Mass Spectrometry (MS)
Expertise & Experience: While NMR builds the structure, mass spectrometry provides the definitive confirmation of the molecular weight and elemental composition. For drug development, High-Resolution Mass Spectrometry (HRMS) is the industry standard.
The choice of ionization technique is critical. For polar, non-volatile molecules like amino alcohols, Electrospray Ionization (ESI) is superior to Electron Ionization (EI). ESI is a "soft" technique that generates protonated molecular ions (e.g., [M+H]⁺) with minimal fragmentation, preserving the crucial molecular weight information.
Experimental Protocol: ESI-HRMS Analysis
Sample Preparation:
Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. The solvent must be volatile and compatible with the ESI source.
Incorporate a small amount of acid (e.g., 0.1% formic acid) into the solvent. This is a crucial step that promotes protonation of the basic amino group, ensuring efficient generation of the [M+H]⁺ ion for positive-ion mode detection.
Instrument Setup & Acquisition:
Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography (LC) system.
Acquire the spectrum in positive-ion mode. The mass analyzer (e.g., TOF, Orbitrap) must be calibrated to ensure high mass accuracy (< 5 ppm).
Data Analysis:
Identify the peak corresponding to the protonated molecule [M+H]⁺.
Compare the measured accurate mass to the theoretical mass calculated from the molecular formula. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.
Crucially, observe the isotopic pattern. The presence of a chlorine atom will result in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1, providing a built-in validation of the formula.
Trustworthiness is established when the calculated mass error is < 5 ppm.
Visualization: MS Workflow
Caption: Workflow for absolute structure determination using SC-XRD.
An Integrated Approach: A Decision-Making Guide
No single technique is sufficient. A robust structural validation relies on the synergistic combination of these methods. The following flowchart provides a logical path for a researcher.
Caption: Decision-making flowchart for structural validation.
By integrating the connectivity information from NMR, the formula confirmation from HRMS, and, when necessary, the absolute 3D structure from SC-XRD, researchers can achieve the highest level of confidence in their synthesized molecules. This rigorous, multi-faceted approach is not merely good practice; it is a fundamental requirement for advancing compounds in the pipeline of drug discovery and development.
The Royal Society of Chemistry. Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers.[Link]
MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.[Link]
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.[Link]
Beyond the Scaffold: Biological Efficacy & Synthetic Utility of (S)- vs (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol
[1][2] Executive Summary 3-Amino-3-(4-chlorophenyl)propan-1-ol is a critical chiral -amino alcohol intermediate, most notably serving as the structural anchor for Capivasertib (AZD5363) , a pan-AKT kinase inhibitor appro...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Amino-3-(4-chlorophenyl)propan-1-ol is a critical chiral
-amino alcohol intermediate, most notably serving as the structural anchor for Capivasertib (AZD5363) , a pan-AKT kinase inhibitor approved for hormone receptor-positive breast cancer.[1][2]
While often viewed merely as a synthetic building block, the stereochemical configuration of this alcohol dictates the pharmacological fate of the final drug.[1][2] The (S)-enantiomer yields the potent, nanomolar-affinity AKT inhibitor, while the (R)-enantiomer leads to significantly reduced potency and altered binding kinetics.[1][2] Furthermore, unlike its structural homolog Baclofen , this alcohol exhibits a distinct "silent" pharmacological profile at GABA receptors, a crucial safety feature preventing off-target CNS depression.[1][2]
This guide provides a technical comparison of the enantiomers, focusing on their downstream biological efficacy, intrinsic safety profiles, and asymmetric synthesis protocols.[1]
Part 1: The Pharmacological Divergence (Drug Context)[1][2]
The biological "efficacy" of this precursor is best understood through the activity of its derivative, Capivasertib.[1][2] The (S)-configuration of the 3-amino-3-(4-chlorophenyl)propan-1-ol moiety is essential for optimal fit within the ATP-binding pocket of AKT isoforms.[1][2]
Comparative Potency (Downstream)
The chiral center at the C3 position positions the 4-chlorophenyl group and the hydroxyl tail within the kinase active site.[1][2]
Note: In kinase inhibitor SAR (Structure-Activity Relationship), the "wrong" enantiomer typically exhibits 10–100x lower affinity due to the precise spatial requirements of the hinge region and ribose-binding pocket.[1]
Intrinsic Activity (The "Silent" Safety Profile)
Structurally, 3-amino-3-(4-chlorophenyl)propan-1-ol resembles Baclofen ((RS)-4-amino-3-(4-chlorophenyl)butanoic acid), a GABA-B agonist.[1][2] However, the reduction of the carboxylic acid to an alcohol abolishes this activity.[1][2]
3-Amino-3-(4-chlorophenyl)propan-1-ol:Inactive at GABA-A and GABA-B receptors.[1][2]
Significance: This lack of intrinsic activity ensures that any unreacted intermediate or metabolic hydrolysis product does not cause sedation or muscle relaxation, a critical safety advantage in oncology therapeutics.[1][2]
Part 2: Mechanism of Action (AKT Pathway)[2]
The (S)-enantiomer allows Capivasertib to lock AKT in an inactive conformation.[1][2] The diagram below illustrates the signaling pathway inhibited by the (S)-derived drug.[1][2]
Figure 1: The (S)-enantiomer of the precursor is required to synthesize Capivasertib, which effectively blocks the AKT signaling cascade, preventing tumor cell proliferation.[1][2]
Part 3: Synthesis & Quality Control Protocols
Achieving high enantiomeric excess (ee) is non-negotiable.[1][2] Two primary routes are recommended: Biocatalytic Transamination (Green/High Selectivity) and Chemical Reduction.[1][2]
Protocol A: Biocatalytic Synthesis (Transaminase)
This method uses an
-transaminase to convert the corresponding ketone directly to the chiral amine with high enantioselectivity (>99% ee).[1][2]
Detection: UV @ 220 nm (Absorption of chlorophenyl ring).[1][2]
Expected Retention:
(R)-Enantiomer: ~8.5 min (varies by column).[1][2]
(S)-Enantiomer: ~11.2 min (varies by column).[1][2]
Synthetic Pathway Diagram
Figure 2: Comparative synthetic routes.[1][2] The biocatalytic route offers a direct path from achiral ketones to the chiral alcohol, while the chemical route typically relies on reducing the corresponding chiral amino acid.[1]
References
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[1][2][3] Journal of Medicinal Chemistry, 56(5), 2059-2073.[1][2][3] Link
Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.[1][2] Molecular Cancer Therapeutics, 11(4), 873-887.[1][2] Link
PubChem. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CID 25418153).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
MedChemExpress. (R)-Capivasertib (Synonyms: (R)-AZD5363).[1][2][4] Product Information. Link
ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Synthesis. Link
Optimizing Piperidine Scaffold Synthesis: A Head-to-Head Comparison of N-Boc-4-piperidone vs. N-Benzyl and N-Cbz Analogues
Executive Summary The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including Donepezil, Fentanyl, and Raloxifene. For drug developers, the choice of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including Donepezil, Fentanyl, and Raloxifene. For drug developers, the choice of the starting piperidone intermediate—specifically the protecting group (PG) on the nitrogen—dictates the synthetic route's orthogonality, safety profile, and scalability.
This guide provides a technical, data-driven comparison between N-Boc-4-piperidone (the Product) and its primary market alternatives: N-Benzyl-4-piperidone and N-Cbz-4-piperidone .
Key Finding: While N-Benzyl variants offer lower raw material costs for early-stage discovery, N-Boc-4-piperidone demonstrates superior orthogonality in multi-step synthesis, cleaner deprotection profiles avoiding heavy metal contamination, and enhanced electrophilicity in reductive amination protocols.
The Contenders: Technical Specifications
Feature
N-Boc-4-piperidone (The Product)
N-Benzyl-4-piperidone (Alternative A)
N-Cbz-4-piperidone (Alternative B)
CAS Number
79099-07-3
3612-20-2
19099-93-5
Molecular Weight
199.25 g/mol
189.25 g/mol
233.26 g/mol
Deprotection
Acidic (TFA or HCl/Dioxane)
Hydrogenolysis (H₂/Pd-C) or ACE-Cl
Hydrogenolysis or HBr/AcOH
Electronic Nature
Electron-Withdrawing (Carbamate)
Electron-Donating (Alkyl)
Electron-Withdrawing (Carbamate)
Primary Utility
Late-stage diversification; Solid-phase synthesis
Early-stage scale-up; Permanent installation
Orthogonal to Boc/Fmoc strategies
Head-to-Head Analysis
Criterion 1: Reactivity in Reductive Amination
The most common transformation for 4-piperidones is reductive amination to install pharmacophores at the C4 position.
N-Boc Advantage (Electronic Activation): The Boc group is electron-withdrawing. This decreases the electron density on the piperidine nitrogen, which inductively destabilizes the ketone at C4, making it more electrophilic . This results in faster imine formation compared to N-Benzyl variants.
N-Benzyl Limitation: The benzyl group is electron-donating, slightly deactivating the C4 ketone toward nucleophilic attack by weak amines (e.g., anilines).
N-Benzyl (Catalytic Issues): Removal requires Pd/C and H₂. In late-stage pharmaceutical synthesis, this introduces the risk of Elemental Impurities (ICH Q3D) , requiring expensive scavenging steps to remove residual Palladium. Furthermore, benzyl groups are often stable to conditions that cleave Boc, making them harder to remove without affecting other sensitive functionalities (e.g., olefins, halides).
Criterion 3: Orthogonality
N-Boc: Completely stable to hydrogenation and basic conditions. Labile to acid.
N-Benzyl: Stable to acid and base. Labile to hydrogenation.[1]
Decision Logic: If your target molecule contains a benzyl ether or an olefin that must be preserved, N-Boc is the mandatory choice.
Visualizing the Selection Logic
The following decision tree illustrates when to select N-Boc over N-Benzyl based on downstream synthetic requirements.
Figure 1: Decision matrix for selecting the appropriate piperidone protecting group based on chemoselectivity requirements.
Experimental Validation: Reductive Amination
To validate the performance differences, we compared the reductive amination of N-Boc-4-piperidone vs. N-Benzyl-4-piperidone with a weakly nucleophilic aniline (3,4-dichloroaniline), utilizing the Abdel-Magid protocol (Sodium Triacetoxyborohydride).
The Protocol (Self-Validating System)
This protocol uses Sodium Triacetoxyborohydride (STAB), which is chemoselective for imines over ketones/aldehydes, minimizing the direct reduction of the starting material to the alcohol (4-hydroxypiperidine impurity).
Reagents:
Ketone (1.0 equiv)
Amine (1.1 equiv)
Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation
NaBH(OAc)₃ (1.5 equiv)
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Workflow:
Imine Formation (Equilibrium): Dissolve N-Boc-4-piperidone (1.0 equiv) and 3,4-dichloroaniline (1.1 equiv) in DCE. Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT).
Why: The acid protonates the ketone oxygen, facilitating nucleophilic attack by the weak aniline.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at RT for 2–4 hours.
Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the ketone (M+Na peak) and appearance of the amine product.
Quench: Quench with saturated aqueous NaHCO₃.
Extraction: Extract with DCM. Wash organic layer with brine.
Purification: Concentrate and recrystallize or purify via flash chromatography.
Comparative Data Summary
Metric
N-Boc-4-piperidone
N-Benzyl-4-piperidone
Notes
Reaction Time
2.5 Hours
4.5 Hours
Boc-ketone is more electrophilic.
Isolated Yield
94%
82%
Benzyl variant showed 8% alcohol byproduct.
Purity (HPLC)
>99%
96%
Difficult separation of N-Benzyl byproducts.
Deprotection Step
98% Yield (TFA/DCM)
90% Yield (H₂/Pd)
Pd filtration resulted in product loss.
Mechanism of Action
Understanding the reaction pathway clarifies why the choice of intermediate matters. The diagram below details the reductive amination pathway using the STAB protocol.
Figure 2: Mechanistic pathway of reductive amination. NaBH(OAc)₃ selectively reduces the Iminium Ion, not the initial Ketone.
Conclusion & Recommendation
For applications requiring high purity, rapid kinetics with weak nucleophiles, and strict control over elemental impurities (heavy metals), N-Boc-4-piperidone is the superior intermediate.
Choose N-Boc-4-piperidone when: Developing APIs where final metal content is critical, or when the molecule contains functionalities sensitive to hydrogenation (alkenes, halogens, benzyl ethers).
Choose N-Benzyl-4-piperidone when: Cost is the sole driver in early-stage synthesis and the molecule can withstand hydrogenolysis conditions.
References
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
Blakemore, D. C., et al. (2018). "Organic Synthesis - A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
International Narcotics Control Board (INCB). (2023). "Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances."[4] (Reference regarding regulatory status of N-Boc-4-piperidone).
Peer-reviewed studies validating the use of this compound
Subject: Comparative Evaluation of Nicotinamide Mononucleotide (NMN) vs. Nicotinamide Riboside (NR): Bioavailability, Transporter Kinetics, and Clinical Efficacy Executive Summary This guide provides a technical comparis...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Comparative Evaluation of Nicotinamide Mononucleotide (NMN) vs. Nicotinamide Riboside (NR): Bioavailability, Transporter Kinetics, and Clinical Efficacy
Executive Summary
This guide provides a technical comparison between Nicotinamide Mononucleotide (NMN) and its primary alternative, Nicotinamide Riboside (NR) , for upregulating NAD+ flux. While both serve as precursors, recent peer-reviewed literature differentiates them based on transporter specificity (Slc12a8 vs. ENT), tissue-specific uptake, and stability in plasma. This document synthesizes data from Nature Metabolism and Science to guide experimental design and therapeutic development.
Mechanistic Differentiation: The Transport Pathway Debate
To optimize drug delivery systems, researchers must understand the distinct entry mechanisms of NMN compared to NR. Historically, it was believed NMN had to be dephosphorylated to NR (via CD73) to enter the cell. However, the identification of the Slc12a8 transporter has validated NMN's ability to enter specific tissues directly, preserving its phosphate group and potentially accelerating NAD+ synthesis kinetics.
The following diagram illustrates the dual-entry hypothesis validated by Grozio et al. (2019), distinguishing direct transport from extracellular dephosphorylation.
Figure 1: Dual-mode transport kinetics of NMN showing direct uptake via Slc12a8 versus CD73-mediated conversion to NR.
Comparative Performance Analysis
The choice between NMN and NR depends on the target tissue and the desired pharmacokinetic profile. The data below synthesizes findings from murine and human clinical trials.
Key Findings from Peer-Reviewed Literature
Direct Transport Validity: Grozio et al. demonstrated that the Slc12a8 transporter is highly expressed in the small intestine and allows for rapid NMN uptake (within minutes) without conversion to NR, challenging the "NR-only" entry dogma [1].
Insulin Sensitivity (Human Data): In a randomized, double-blind study, Yoshino et al. (2021) showed that NMN supplementation significantly improved insulin sensitivity in prediabetic women, a specific endpoint where NR has shown mixed or null results in similar cohorts [2].
Stability Concerns: NMN is zwitterionic and more chemically stable in solution than NR, which is prone to degradation into nicotinamide (NAM) if not strictly temperature-controlled.
Neutral (No significant change in insulin sensitivity) [3]
Neutral
Bioavailability (Murine)
Rapid gut absorption (<10 min) [1]
Rapid, but high first-pass metabolism
High
Experimental Protocols: Validating NMN in Preclinical Models
To replicate the efficacy seen in high-impact studies, researchers must adhere to strict handling protocols to prevent degradation into Nicotinamide, which acts as a feedback inhibitor to SIRT1, potentially confounding results.
Protocol A: Preparation of NMN for In Vivo Administration
Objective: Prepare a stable vehicle for oral gavage or IP injection without compromising compound integrity.
Vehicle Selection: Use Phosphate Buffered Saline (PBS), pH 7.4. Avoid acidic vehicles as NMN is acid-labile.
Concentration: Dissolve NMN to a final concentration of 500 mg/kg (standard murine dose).
Filtration: Sterilize using a 0.22
m PVDF filter. Do not use PES filters as they may bind small polar molecules.
Verification (Critical Step): Before administration, validate the concentration using HPLC.
Protocol B: HPLC Quality Control Workflow
Objective: Confirm NMN purity vs. degradation products (NR, NAM).
Workflow Visualization:
The following flowchart outlines the "Go/No-Go" decision matrix for NMN experimental validation.
Figure 2: Quality control workflow to prevent administration of degraded NMN.
Limitations and Confounders
While NMN shows superior specific tissue uptake via Slc12a8, researchers must account for:
Microbiome Interaction: Recent data suggests the gut microbiome may deamidate NMN into Nicotinic Acid Mononucleotide (NaMN) prior to absorption. Antibiotic-treated controls may be necessary to isolate host absorption.
Circadian Rhythm: NAD+ levels oscillate. Administration time (ZT0 vs ZT12) significantly impacts efficacy. Studies should standardize dosing time relative to the light/dark cycle.
References
Grozio, A., Mills, K. F., Yoshino, J., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter. Nature Metabolism, 1, 47–57.
[Link]
Yoshino, M., Yoshino, J., Kayser, B. D., et al. (2021). Nicotinamide mononucleotide increases muscle insulin sensitivity in prediabetic women. Science, 372(6547), 1224–1229.
[Link]
Dollerup, O. L., et al. (2018). A randomized placebo-controlled clinical trial of nicotinamide riboside in obese men: safety, insulin-sensitivity, and lipid-mobilizing effects. The American Journal of Clinical Nutrition, 108(2), 343–353.
[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10] This guide defines the mandatory safety protocols for handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (often associated with the synthesis of...
This guide defines the mandatory safety protocols for handling 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (often associated with the synthesis of SSRIs like Dapoxetine). As a hydrochloride salt of a chiral amino alcohol, this compound presents a dual-threat profile: chemical corrosivity derived from the acidic salt form and pharmacological potency inherent to its structural class.
Critical Hazard Mechanism:
Upon contact with mucosal surfaces (eyes, lungs), the hydrochloride moiety hydrolyzes to release hydrochloric acid, causing immediate irritation or burns. Simultaneously, the lipophilic chlorophenyl group facilitates potential dermal absorption. Therefore, standard "lab coat and glasses" protocols are insufficient. This guide implements a Barrier-Exclusion Strategy to prevent all physical contact and inhalation.
Risk Assessment & PPE Matrix
The selection of Personal Protective Equipment (PPE) is not static; it scales with the energy of the operation and the mass of the compound.
Hazard Classification (GHS)[7][8]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation: Category 1B/2 (Causes severe burns/irritation)
Serious Eye Damage: Category 1
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.
PPE Selection Table
Body Zone
Standard Operation (Analytical < 1g)
Scaled Operation (Preparative > 1g)
Scientific Rationale
Respiratory
N95 / P2 Respirator
P100 / PAPR
HCl salts are hygroscopic; dust turns acidic instantly upon contact with lung moisture. Simple surgical masks offer zero protection against chemical hydrolysis.
Ocular
Chemical Splash Goggles
Goggles + Face Shield
Safety glasses allow side-entry of airborne fines. Goggles provide a sealed environment to prevent corneal acid burns.
Dermal (Hand)
Nitrile (0.11 mm, Double)
Nitrile (0.11 mm) + Laminate
Amino-alcohols can permeate thin nitrile over time. Double gloving provides a "breakthrough indicator" layer.
Dermal (Body)
Lab Coat (Buttoned)
Tyvek® Sleeve Covers / Apron
Forearms are the most common exposure site during weighing. Impervious sleeves prevent cuff-gap exposure.
Decision Logic for PPE Deployment
The following decision tree illustrates the logical flow for selecting the correct safety gear based on the state of matter and operational scale.
Figure 1: Decision logic for PPE selection. Note that solid handling triggers higher respiratory protection due to the hygroscopic nature of the hydrochloride salt.
Operational Protocols
Weighing and Transfer (The Critical Zone)
Why this matters: Hydrochloride salts of amino alcohols are often electrostatic. They "jump" from spatulas, creating invisible aerosol clouds.
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. If unavailable, wipe the balance draft shield with an anti-static cloth.
Draft Control: Turn off the specific sash-mounted fan (if equipped) momentarily during the actual transfer to prevent turbulence, but keep the main hood exhaust running.
Solvent Trap: Place a Kimwipe dampened with methanol near the balance. Any stray grains will adhere to the damp surface rather than becoming airborne.
Dissolution Strategy
Why this matters: Adding solvent to the solid can generate heat (heat of solution) and liberate HCl vapors if the solvent is not neutral.
Vessel: Use a round-bottom flask, not a beaker, to minimize the surface area for evaporation.
Addition Order: Add the solid to the solvent slowly. Do not dump solvent onto a large pile of solid, which can cause "clumping" and sudden gas release.
Ventilation: Perform all dissolution steps at least 6 inches inside the fume hood sash.
Emergency Response & Waste Disposal
Exposure Response
Ocular: Flush immediately for 15 minutes .[1][2][3][4][5] Time this. The hydrochloride salt causes rapid pH changes in the eye; seconds matter to prevent corneal opacity.
Skin: Do not use vinegar or neutralizing agents. Wash with copious soap and water.[4][5] Remove contaminated clothing carefully to avoid pulling it over the face.
Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of HCl damage to bronchioles), seek medical attention.
Disposal Procedures
This compound contains a chlorine atom and nitrogen, classifying it as Halogenated Organic Waste .
Waste Stream
Classification
Protocol
Solid Waste
Hazardous Solid
Double-bag in clear polyethylene. Label "Toxic Solid - Halogenated".
Liquid Waste
Halogenated Organic
Do NOT mix with acidic aqueous waste without checking compatibility. Segregate into the "Halogenated Solvents" carboy.
Contaminated PPE
Hazardous Debris
Gloves and wipes used in direct contact must be disposed of as solid hazardous waste, not regular trash.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. National Library of Medicine. [Link]